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2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile Documentation Hub

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  • Product: 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile
  • CAS: 1148027-24-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile

Executive Summary In modern drug discovery and agrochemical development, the precise construction of multi-targeted, complex architectures relies heavily on versatile di-heteroaryl building blocks. 2-Chloro-6-(3-chloropy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the precise construction of multi-targeted, complex architectures relies heavily on versatile di-heteroaryl building blocks. 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile (CAS: 1148027-24-0) represents a highly specialized scaffold that features a central pyridine ring substituted with an electron-withdrawing nitrile group, linked directly to a 3-chloropyrazine moiety.

As a Senior Application Scientist, I have structured this guide to unpack the chemoselective potential of this molecule. Its unique topology presents two orthogonal electrophilic centers, allowing researchers to perform sequential, regioselective late-stage functionalizations without the reliance on cumbersome protecting-group strategies.

Physicochemical Profiling and Structural Analysis

Before deploying this scaffold in a synthetic campaign, it is critical to understand its quantitative baseline. The presence of multiple nitrogen atoms and a nitrile group significantly influences its polarity, solubility, and hydrogen-bonding capacity.

PropertyValueClinical / Synthetic Significance
Chemical Name 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrileIUPAC nomenclature defining the bi-aryl axis.
CAS Number 1148027-24-0Unique identifier for procurement and cataloging[1].
Molecular Formula C₁₀H₄Cl₂N₄Indicates high heteroatom density (N and Cl).
Molecular Weight 251.07 g/mol Low MW allows for substantial downstream elaboration while remaining within Lipinski's Rule of 5.
H-Bond Donors 0Highly lipophilic in its native state; easily crosses non-polar organic phases during extraction.
H-Bond Acceptors 4 (1 Nitrile, 3 Ring Nitrogens)Provides multiple vectors for kinase hinge-region binding[2].
Electrophilic Centers 2 (C2-Cl on Pyridine, C3-Cl on Pyrazine)Enables orthogonal cross-coupling and nucleophilic substitution[3].

Mechanistic Reactivity: The Dual Electrophilic Centers

The true synthetic value of this scaffold lies in the differential reactivity of its two carbon-chlorine bonds. Understanding the causality behind this reactivity is essential for designing chemoselective reactions.

  • The Pyridine C2-Chlorine (High Reactivity): This position is exceptionally activated towards Nucleophilic Aromatic Substitution (S_NAr). The strong electron-withdrawing nitrile group (-CN) at the ortho position, combined with the inductive effect of the adjacent pyridine nitrogen, drastically lowers the lowest unoccupied molecular orbital (LUMO) energy. When a nucleophile attacks, the resulting negative charge is highly stabilized in the Meisenheimer complex via resonance delocalization onto both the nitrile and the ring nitrogen (4)[4].

  • The Pyrazine C3-Chlorine (Moderate/Orthogonal Reactivity): While this chlorine is also activated by its two adjacent pyrazine nitrogen atoms, it is electronically and sterically distinct from the pyridine C2-Cl. It generally requires harsher thermodynamic conditions (higher temperatures) for S_NAr or can be selectively retained for subsequent Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) (3)[3].

Synthetic Workflow and Pathway Visualization

The diagram below maps the divergent synthetic pathways available from this core scaffold, illustrating how its orthogonal reactivity can be leveraged to build complex Active Pharmaceutical Ingredients (APIs).

Reactivity A 2-Chloro-6-(3-chloropyrazin-2-yl) pyridine-3-carbonitrile (Core Scaffold) B Regioselective SNAr (Pyridine C2-Cl) A->B 1°/2° Amines, 0°C C Regioselective SNAr (Pyrazine C3-Cl) A->C Alkoxides/Thiolates, ΔT D Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) A->D Boronic Acids, Pd(0) E Nitrile Reduction (Aminomethyl derivative) A->E LiAlH4 or H2/Pd-C F Advanced API Intermediate B->F C->F D->F E->F

Divergent synthetic pathways of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile.

Experimental Methodology: Regioselective S_NAr Protocol

To exploit the differential reactivity discussed above, I have designed a self-validating protocol for the regioselective amination of the pyridine C2 position, leaving the pyrazine C3-Cl intact for future coupling.

Objective: Synthesize 2-(alkylamino)-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile.

Step-by-Step Workflow & Causality
  • Solvent & Atmosphere Preparation: Dissolve 1.0 equivalent of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Causality: THF provides excellent solubility for the bi-aryl scaffold and stabilizes the polar transition state of the S_NAr reaction without acting as a competing nucleophile. Nitrogen prevents oxidative degradation of the amine.

  • Thermodynamic Control: Cool the reaction vessel strictly to 0 °C using an ice-water bath.

    • Causality: Kinetic control is paramount. At 0 °C, the highly activated pyridine C2-Cl reacts rapidly with the nucleophile, while the less activated pyrazine C3-Cl remains completely inert, ensuring >95% regioselectivity (5)[5].

  • Proton Scavenging: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, preventing the protonation (and subsequent deactivation) of the incoming primary amine nucleophile.

  • Nucleophilic Addition: Slowly add 1.1 equivalents of the desired primary amine (e.g., cyclopropylamine). Stir the mixture for 2 to 4 hours, maintaining the temperature at 0 °C.

  • Self-Validating System (In-Process Control): Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass (m/z 251 in positive ion mode) disappears, and the target product mass (m/z 251 - 35.5 [Cl] + Amine MW) appears as a single dominant peak. If a di-substituted mass appears, the temperature was not adequately controlled.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract with Ethyl Acetate, dry the organic layer over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Applications in Drug Development

The functionalized derivatives of this scaffold are highly sought after in the design of ATP-competitive kinase inhibitors. For example, similar chloropyrazine-cyanopyridine architectures have been utilized in the discovery of selective PKMYT1 inhibitors (2)[2]. The nitrile group can participate in critical hydrogen-bonding interactions within the kinase hinge region, while the pyrazine ring extends into solvent-exposed channels. Furthermore, the nitrile can be reduced to an aminomethyl group (-CH₂NH₂) to alter the pharmacokinetic profile, improving aqueous solubility and providing a new basic vector for amide coupling.

References

  • Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions Source: Beilstein Journals URL:[Link]

  • Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

A Prospective Crystallographic and Spectroscopic Analysis of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile: A Technical Guide

Abstract This technical guide presents a comprehensive, prospective methodology for the synthesis, crystallization, and detailed structural analysis of the novel heterocyclic compound, 2-Chloro-6-(3-chloropyrazin-2-yl)py...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide presents a comprehensive, prospective methodology for the synthesis, crystallization, and detailed structural analysis of the novel heterocyclic compound, 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile. This molecule, possessing a unique assembly of pyridine, pyrazine, and carbonitrile functionalities, is of significant interest to researchers in medicinal chemistry and materials science. While a dedicated study of this specific compound is not yet available in the refereed literature, this guide provides a robust framework for its characterization based on established principles of organic synthesis and single-crystal X-ray diffraction. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to expand the library of well-characterized heterocyclic compounds.

Introduction: The Significance of Pyridine-Pyrazine Scaffolds

Pyridine and pyrazine derivatives are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] The pyridine ring is a common feature in numerous bioactive molecules, while the pyrazine moiety is known for its role in coordination chemistry and as a key component in various therapeutic agents.[3][4] The combination of these two nitrogen-containing heterocycles, further functionalized with chloro and cyano groups, in 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile suggests a molecule with potentially interesting electronic properties, intermolecular interactions, and biological activities.

A thorough understanding of the three-dimensional structure of this molecule is paramount for any future development. Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions that govern the solid-state behavior of a compound.[5][6] This guide will therefore focus on the necessary steps to achieve and analyze the crystal structure of the title compound.

Proposed Synthesis and Crystallization

Retrosynthetic Analysis and Proposed Synthetic Route

A plausible synthetic route for 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile can be envisioned through a cross-coupling reaction, a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds between different aromatic rings. A Suzuki or Stille coupling reaction would be a suitable approach. For the purpose of this guide, a Suzuki coupling is proposed, which typically involves the reaction of a boronic acid or ester with a halide in the presence of a palladium catalyst.

The synthesis could involve the coupling of a pyridine-containing boronic ester with a chloropyrazine derivative. Given the known reactivity of 2-chloropyridine-3-carbonitrile derivatives, a plausible disconnection would be between the pyridine and pyrazine rings.

Step-by-Step Synthesis Protocol
  • Preparation of 2-Chloro-6-(pinacolato)borane-pyridine-3-carbonitrile:

    • Start with a commercially available di-chlorinated pyridine derivative.

    • Perform a Miyaura borylation reaction on 2,6-dichloropyridine-3-carbonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl₂ and a base like potassium acetate in an appropriate solvent (e.g., dioxane or DMF). The reaction is typically heated under an inert atmosphere.

    • Purify the resulting boronic ester by column chromatography.

  • Synthesis of 2,3-dichloropyrazine:

    • This starting material is often commercially available. If not, it can be synthesized from pyrazine-2,3-dicarboxylic acid through a series of reactions including chlorination with a reagent like thionyl chloride or phosphorus oxychloride.

  • Suzuki Coupling Reaction:

    • In a reaction vessel under an inert atmosphere, combine the 2-Chloro-6-(pinacolato)borane-pyridine-3-carbonitrile, 2,3-dichloropyrazine, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃ or K₃PO₄).

    • Use a suitable solvent system, such as a mixture of toluene and water, or dioxane.

    • Heat the reaction mixture, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile.

Crystallization

The growth of high-quality single crystals is crucial for X-ray diffraction analysis. Several methods should be attempted to obtain suitable crystals of the title compound:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, acetonitrile, or a mixture of solvents like dichloromethane/hexane) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Create a saturated solution of the compound in a solvent in which it is readily soluble. Place this in a small, open vial inside a larger, sealed container that contains a less volatile solvent in which the compound is poorly soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the standard procedure for determining the crystal structure of a small molecule.

Experimental Workflow

G cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of Target Compound purification Purification (Column Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation (e.g., checkCIF) structure_refinement->validation analysis Analysis of Structural Features validation->analysis

Caption: Experimental workflow for the structural analysis of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile.

Data Collection
  • Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (θ). This typically involves a series of ω and φ scans.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. Software such as SHELXT is commonly used for this step.

  • Structure Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined against the experimental diffraction data using a least-squares minimization procedure. This is typically performed with software like SHELXL. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Expected Structural Features and Data Presentation

Based on the chemical structure of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile, several key structural features are anticipated. The planarity of the pyridine and pyrazine rings is expected, though there will likely be a dihedral angle between them due to steric hindrance. Intermolecular interactions such as π-π stacking between the aromatic rings and halogen bonding involving the chlorine atoms are plausible and would play a significant role in the crystal packing.[7]

Tabulated Crystallographic Data

The results of the single-crystal X-ray diffraction analysis should be summarized in a standardized table.

Parameter Value
Chemical FormulaC₁₀H₃Cl₂N₅
Formula Weight276.08 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Calculated Density (g/cm³)To be determined
Absorption Coefficient (mm⁻¹)To be determined
F(000)To be determined
Crystal Size (mm³)To be determined
θ range for data collection (°)To be determined
Index rangesTo be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined
R_intTo be determined
Goodness-of-fit on F²To be determined
Final R indices [I>2σ(I)]To be determined
R indices (all data)To be determined
Largest diff. peak and hole (e.Å⁻³)To be determined
Analysis of Intermolecular Interactions

A detailed analysis of the crystal packing will be crucial. This should include the identification and characterization of:

  • π-π Stacking: The distances and angles between the centroids of the pyridine and pyrazine rings of adjacent molecules.

  • Halogen Bonding: The distances and angles of any short contacts between the chlorine atoms and electronegative atoms (such as nitrogen) of neighboring molecules.

  • Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors, weak C-H···N or C-H···Cl interactions may be present.

A diagram illustrating the key intermolecular interactions would be highly beneficial for understanding the supramolecular assembly.

G cluster_interactions Potential Intermolecular Interactions cluster_packing Crystal Packing pi_stack π-π Stacking packing Supramolecular Assembly pi_stack->packing halogen_bond Halogen Bonding (Cl···N) halogen_bond->packing h_bond Weak Hydrogen Bonds (C-H···N/Cl) h_bond->packing

Caption: Key intermolecular forces likely governing the crystal packing.

Conclusion

This technical guide provides a comprehensive and scientifically grounded prospective methodology for the synthesis and detailed structural characterization of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a complete and accurate three-dimensional structure of this novel compound. The resulting structural information will be invaluable for understanding its chemical properties and for guiding future research in areas such as medicinal chemistry and materials science.

References

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • Mahesha, P., Shetty, N. S., Sinha, R. K., Kulkarni, S. D., Shetty, P., Shreeja, S. R., & Lewis, P. M. (2022). Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. Journal of Molecular Structure, 1270, 133958.
  • (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
  • ChemicalBook. (2025, July 24). 3-Chloropyrazine-2-carbonitrile | 55557-52-3.
  • (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.
  • MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
  • (2023, February 22). Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery.
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database.
  • (2024, December 13). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds.
  • ResearchGate. (n.d.). (a) Single-crystal XRD structure of 2 (CCDC 1850927).
  • Teikyo University. (n.d.). CCDC 2239987: Experimental Crystal Structure Determination.
  • PubChemLite. (n.d.). 2-chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile.
  • MDPI. (2025, December 22). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation.
  • (n.d.). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. PMC.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-3-nitropyridine.
  • Google Patents. (n.d.). US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
  • MilliporeSigma. (n.d.). 2-Chloro-6-hydrazinopyridine 5193-03-3.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile AldrichCPR 84596-41-8.
  • MDPI. (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns.
  • PubChem. (n.d.). 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094.
  • PubChem. (n.d.). 3-Chloropyrazine-2-carbonitrile | C5H2ClN3 | CID 292465.
  • ResearchGate. (2015, August 8). (PDF) X-ray Diffraction and X-ray Absorption Spectroscopic Analyses for Intercalative Nanohybrids with Low Crystallinity.
  • Thermo Fisher Scientific. (n.d.). Ensuring safer and effective pharmaceutical formulations by X-ray diffraction.
  • ChemicalBook. (n.d.). 2-Chloro-3-cyanopyridine | 6602-54-6.

Sources

Foundational

Mechanism of action of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile Introduction The compound 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile

Introduction

The compound 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile is a novel heterocyclic entity whose biological mechanism of action has not yet been characterized in publicly available literature. Its structure, which incorporates a pyridine-3-carbonitrile core linked to a chloropyrazine moiety, provides critical clues for forming a scientifically-grounded hypothesis. Pyridine-3-carbonitrile derivatives are known to possess a wide array of pharmacological properties, including significant antiproliferative and anticancer activities.[1][2][3] Notably, certain compounds with this scaffold have been identified as potent protein kinase inhibitors.[1] Similarly, chloropyrazine-containing molecules have demonstrated antiproliferative effects in various in vitro studies.[4][5][6]

Given the established bioactivity of these core motifs, this guide posits a primary hypothesis: 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile functions as an inhibitor of one or more protein kinases, thereby disrupting cellular signaling pathways that control cell proliferation and survival.

This document provides a comprehensive, step-by-step experimental framework designed to rigorously test this hypothesis and elucidate the compound's in vitro mechanism of action. The presented workflow is structured as a self-validating system, progressing from broad, unbiased screening to specific, high-resolution characterization of the molecular target and its cellular consequences.

Part 1: Initial Target Identification and Binding Validation

The foundational step in characterizing a novel compound is to identify its direct molecular target(s). A logical starting point, based on our primary hypothesis, is to screen the compound against a large panel of human protein kinases. A positive result from this screen must then be validated through a direct binding assay to confirm a physical interaction between the compound and the putative kinase target and to quantify the binding affinity.

Experimental Workflow: Target Discovery and Validation

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Binding Validation Compound Test Compound KinaseScreen Broad-Panel Kinase Screen (e.g., 400+ Kinases) Compound->KinaseScreen  Primary Screen HitKinases Identify Putative 'Hit' Kinases (>90% Inhibition) KinaseScreen->HitKinases  Data Analysis SPR Surface Plasmon Resonance (SPR) Assay HitKinases->SPR  Test Direct Interaction BindingData Determine Binding Affinity (KD) & Kinetics (ka, kd) SPR->BindingData

Caption: Workflow for identifying and validating kinase targets.

Protocol 1.1: Broad-Panel Kinase Profiling

Causality: This initial screen is designed to broadly and unbiasedly identify which of the hundreds of kinases in the human kinome are inhibited by the test compound. Using a high-throughput format at a single, relatively high concentration (e.g., 1-10 µM) allows for a cost-effective survey to pinpoint high-probability candidates for further study.[7]

Methodology:

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins, Promega) that employs a radiometric ([³³P]-ATP) or luminescence-based (e.g., ADP-Glo™) assay format.[8]

  • Compound Preparation: Solubilize 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Screening: Submit the compound for screening against a panel of >400 human kinases at a final concentration of 10 µM. The assay should be run at an ATP concentration close to the Km for each specific kinase to ensure detection of ATP-competitive inhibitors.[8]

  • Data Analysis: Receive data as "% Inhibition" relative to a vehicle (DMSO) control. Identify "hits" as kinases showing >90% inhibition.

Protocol 1.2: Surface Plasmon Resonance (SPR) for Binding Validation

Causality: A screening hit indicates functional inhibition but does not prove direct binding. SPR is a label-free, real-time biophysical technique that directly measures the interaction between an immobilized protein ("ligand") and a small molecule in solution ("analyte").[9][10] This step is critical to confirm a direct physical interaction and to determine the binding affinity (KD), which is a true measure of binding strength.

Methodology:

  • Protein Immobilization:

    • Obtain high-purity, recombinant protein for the top "hit" kinase(s) identified in Protocol 1.1.

    • Immobilize the kinase onto a sensor chip (e.g., a CM5 chip via amine coupling or a Ni-NTA chip if the protein is His-tagged).[11] A reference flow cell should be prepared in parallel (activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.[10]

  • Analyte Preparation: Prepare a dilution series of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile in an appropriate running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1-2%) to aid solubility. Concentrations should typically span from 0.1x to 10x the expected KD.

  • Binding Measurement:

    • Inject the different concentrations of the compound over the kinase-immobilized surface and the reference cell.[12]

    • Record the sensorgram, which plots the response units (RU) over time. This includes an association phase (compound injection) and a dissociation phase (buffer injection).[12]

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).[11]

Part 2: Characterization of In Vitro Enzymatic Inhibition

Once a direct binding target is confirmed, the next logical step is to quantify the compound's functional inhibitory potency. This is achieved by performing an in vitro enzyme assay to determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Workflow: Enzymatic Inhibition Assay

G cluster_0 Enzymatic Assay ValidatedTarget Validated Kinase Target (from SPR) Reaction Kinase + Substrate + ATP + Compound ValidatedTarget->Reaction CompoundSeries Serial Dilution of Test Compound CompoundSeries->Reaction KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo™) Detection Measure Kinase Activity (Luminescence) KinaseAssay->Detection Reaction->KinaseAssay DoseResponse Generate Dose-Response Curve Detection->DoseResponse IC50 Calculate IC50 Value DoseResponse->IC50

Caption: Workflow for determining the IC₅₀ value.

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: This assay quantifies the functional consequence of the binding observed in SPR. The ADP-Glo™ assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction. Less light indicates less ADP, and therefore, greater inhibition of kinase activity. Generating a full dose-response curve allows for the precise determination of the IC₅₀ value.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).

    • Prepare solutions of the validated recombinant kinase, its specific peptide substrate, and ATP in the kinase buffer. The ATP concentration should be set at or near the Km for the kinase.

    • Create a 10-point, 3-fold serial dilution of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile in kinase buffer with a constant final DMSO concentration.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase and the compound dilutions (or DMSO vehicle control). Allow to incubate for 15-20 minutes.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the ADP produced to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to controls (0% activity for no enzyme, 100% activity for DMSO vehicle).

    • Plot the % inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Summary: Quantitative Metrics

The data from Parts 1 and 2 should be compiled to provide a clear quantitative profile of the compound's interaction with its target.

ParameterDescriptionExperimental MethodHypothetical Value
% Inhibition @ 10µM Initial measure of potency from a broad screen.Kinase Profiling>90% for "Hit Kinase"
KD (nM) Equilibrium Dissociation Constant; a measure of binding affinity.Surface Plasmon Resonance (SPR)50 nM
IC₅₀ (nM) Half-maximal Inhibitory Concentration; a measure of functional potency.In Vitro Kinase Assay85 nM

Part 3: Elucidating the Cellular Mechanism of Action

Demonstrating that a compound binds and inhibits a purified enzyme is crucial, but it is equally important to confirm that it engages its target within the complex environment of a living cell and produces a measurable downstream effect.

Experimental Workflow: Cell-Based Assays

G cluster_0 Target Engagement & Pathway Analysis cluster_1 Phenotypic Outcome CellLine Select Appropriate Cell Line (Expressing Target Kinase) CompoundTreat Treat Cells with Compound (Dose-Response) CellLine->CompoundTreat Lysis Cell Lysis & Protein Quantification CompoundTreat->Lysis Viability Cell Viability Assay (e.g., CellTiter-Glo®) CompoundTreat->Viability WB Western Blot Analysis Lysis->WB Phospho Probe for Phospho-Substrate & Total Substrate WB->Phospho EC50 Calculate EC50 Value Viability->EC50

Caption: Workflow for validating on-target activity in cells.

Protocol 3.1: Western Blot for Target Inhibition

Causality: This experiment directly tests whether the compound inhibits the kinase's activity inside the cell. By measuring the phosphorylation state of a known, direct downstream substrate of the target kinase, we can confirm on-target engagement. A reduction in the phosphorylated form of the substrate upon compound treatment provides strong evidence for the proposed mechanism.[13][14][15]

Methodology:

  • Cell Culture and Treatment:

    • Select a cell line known to express the target kinase and have a basally active signaling pathway (e.g., a cancer cell line with an activating mutation upstream of the kinase).

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a dose-response of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile (e.g., 0, 10, 100, 1000, 10000 nM) for a defined period (e.g., 2-4 hours).

  • Sample Preparation:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probing:

    • Strip the membrane and re-probe with a primary antibody against the total protein of the substrate to ensure equal protein loading. A loading control like GAPDH or β-actin should also be used.[13]

Hypothesized Signaling Pathway Inhibition

The data from the Western blot can be used to visualize the compound's effect on the cellular signaling pathway.

G Upstream Upstream Signal (e.g., Growth Factor) TargetKinase Target Kinase Upstream->TargetKinase Activates Substrate Substrate TargetKinase->Substrate Phosphorylates Substrate_P Phospho-Substrate (Active) Substrate->Substrate_P Downstream Downstream Cellular Response (e.g., Proliferation) Substrate_P->Downstream Compound 2-Chloro-6-(3-chloropyrazin-2-yl) pyridine-3-carbonitrile Compound->TargetKinase INHIBITS

Caption: Hypothesized mechanism of kinase inhibition.

Conclusion

This technical guide outlines a rigorous, multi-faceted approach to define the in vitro mechanism of action for 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile. By systematically progressing from broad target screening to specific biophysical and enzymatic characterization, and finally to validation in a cellular context, this workflow provides a robust framework for establishing the compound as a protein kinase inhibitor. The successful execution of these experiments will not only confirm the primary hypothesis but also provide critical quantitative data (KD, IC₅₀, EC₅₀) essential for any future drug development efforts.

References

  • Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. (2021). MDPI. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. (2025). ResearchGate. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). University of Southern California. [Link]

  • Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. (2021). Taylor & Francis. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. (2013). PMC. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PMC. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). MDPI. [Link]

  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (2024). Googleapis. [Link]

  • Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. (2025). ResearchGate. [Link]

  • In vitro kinase assay. (2024). Protocols.io. [Link]

  • Facile synthesis and antiproliferative activity of new 3-cyanopyridines. (n.d.). PMC. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.). SpringerLink. [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist | Portland Press. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments. [Link]

  • Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. (2021). ResearchGate. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025). ACS Omega - ACS Publications. [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017). Research journals - PLOS. [Link]

  • Considerations and suggested workflow for in vitro kinase inhibitor... (n.d.). ResearchGate. [Link]

  • Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. (n.d.). PMC. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. (n.d.). Frontiers. [Link]

Sources

Exploratory

Exact Mass and Molecular Weight Calculation for 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile: A Methodological Whitepaper

Executive Summary In modern drug discovery and development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is non-negotiable. 2-Chloro-6-(3-chloropyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is non-negotiable. 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile (CAS: 1148027-24-0) is a complex, nitrogen-rich heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics[1][2].

This whitepaper provides an authoritative, step-by-step guide to calculating both the average molecular weight (MW) and the monoisotopic exact mass of this compound. Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to empirically verify the compound's identity, leveraging the unique isotopic signature generated by its dual-chlorine substitution.

Chemical Identity & Structural Elucidation

To accurately calculate mass parameters, we must first deconstruct the molecule into its constituent atoms. The compound consists of a central pyridine ring substituted with a chloro group, a carbonitrile group, and a 3-chloropyrazin-2-yl moiety.

  • IUPAC Name: 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile

  • Molecular Formula: C₁₀H₄Cl₂N₄

  • SMILES (Isomeric): C1=CC(=NC(=C1C#N)Cl)C2=NC=CN=C2Cl

StructuralAssembly Core Pyridine Core (C5H3N) Sub1 Position 2: Chloro (-Cl) Core->Sub1 Substitution Sub2 Position 3: Carbonitrile (-CN) Core->Sub2 Substitution Sub3 Position 6: 3-chloropyrazin-2-yl (C4H2ClN2) Core->Sub3 Substitution Final 2-Chloro-6-(3-chloropyrazin-2-yl) pyridine-3-carbonitrile (C10H4Cl2N4) Sub1->Final Sub2->Final Sub3->Final

Structural assembly of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile.

Theoretical Framework: Molecular Weight vs. Exact Mass

A common pitfall in analytical chemistry is conflating average molecular weight with monoisotopic exact mass. As a Senior Application Scientist, it is critical to understand the causality behind which metric to use:

  • Average Molecular Weight (MW): Calculated using the standard atomic weights of elements, which reflect the natural terrestrial abundance of all isotopes[3][4]. This value is used for macroscopic laboratory tasks, such as weighing out reagents for stoichiometry or preparing molar solutions.

  • Monoisotopic Exact Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ³⁵Cl)[5][6]. This is the theoretical mass detected by an HRMS instrument (like a Q-TOF or Orbitrap) because mass spectrometers separate individual isotopic species rather than measuring their bulk average.

Quantitative Data Summary
ParameterValuePrimary ApplicationReference Standard
Molecular Formula C₁₀H₄Cl₂N₄Chemical IdentificationPubChem[7]
Average Molecular Weight 251.07 g/mol Stoichiometry, Solution PrepIUPAC 2021[8]
Monoisotopic Exact Mass 249.9813 DaHRMS Target Mass (Neutral)NIST[6]
[M+H]⁺ Exact Mass 250.9886 DaESI+ LC-MS DetectionNIST[9]

Step-by-Step Calculation Protocols

Protocol 1: Average Molecular Weight Calculation

This calculation utilizes the standard atomic weights established by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW)[3][8].

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol

  • Hydrogen (H): 4 atoms × 1.008 g/mol = 4.032 g/mol

  • Chlorine (Cl): 2 atoms × 35.45 g/mol = 70.900 g/mol

  • Nitrogen (N): 4 atoms × 14.007 g/mol = 56.028 g/mol

  • Summation: 120.110 + 4.032 + 70.900 + 56.028 = 251.07 g/mol

Protocol 2: Monoisotopic Exact Mass Calculation

This calculation utilizes the exact masses of the most abundant isotopes provided by the National Institute of Standards and Technology (NIST)[5][6].

  • ¹²C: 10 atoms × 12.0000000 Da = 120.0000000 Da

  • ¹H: 4 atoms × 1.0078250 Da = 4.0313000 Da

  • ³⁵Cl: 2 atoms × 34.9688527 Da = 69.9377054 Da

  • ¹⁴N: 4 atoms × 14.0030740 Da = 56.0122960 Da

  • Summation: 120.0000000 + 4.0313000 + 69.9377054 + 56.0122960 = 249.9813014 Da

Empirical Verification via LC-HRMS

To validate the synthesized compound, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be executed.

HRMSWorkflow SamplePrep 1. Sample Preparation (1 µg/mL in MeOH/H2O) Chromatography 2. UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Injection Ionization 3. ESI+ Ionization (Formation of [M+H]+) Chromatography->Ionization Eluent MassAnalysis 4. HRMS Analysis (Orbitrap/Q-TOF, R > 70,000) Ionization->MassAnalysis Ions DataProcessing 5. Data Processing (Isotope Pattern Matching) MassAnalysis->DataProcessing Raw Data

Self-validating LC-HRMS workflow for empirical exact mass verification.

Step-by-Step Experimental Workflow
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, highly favoring the formation of [M+H]⁺ ions during electrospray ionization.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA).

    • Causality: Chromatographic retention separates the target API from isobaric synthesis impurities (e.g., mono-chloro or regioisomeric byproducts), preventing ion suppression and ensuring spectral purity.

  • Ionization (ESI+): Operate the source in positive Electrospray Ionization (ESI+) mode with a capillary voltage of 3.5 kV.

    • Causality: The basic nitrogen atoms within the pyrazine and pyridine rings readily accept protons, making ESI+ the optimal ionization technique.

  • Mass Analysis: Acquire data using an Orbitrap or Q-TOF mass spectrometer with a mass resolution set to > 70,000 (at m/z 200).

    • Causality: High resolution is strictly required to distinguish the target[M+H]⁺ exact mass (250.9886 Da, calculated by adding the exact mass of a proton, 1.007276 Da[9]) from background matrix interferences.

  • Isotopic Pattern Analysis (The Self-Validating Step): Extract the monoisotopic peak (m/z 250.9886). Because the molecule contains exactly two chlorine atoms, the mass spectrum must exhibit a distinct M, M+2, M+4 isotopic cluster in an approximate 9:6:1 intensity ratio.

    • Causality: Natural chlorine exists as ³⁵Cl (75.78%) and ³⁷Cl (24.22%). The statistical probability of incorporating two ³⁵Cl atoms (M), one ³⁵Cl and one ³⁷Cl (M+2), or two ³⁷Cl atoms (M+4) creates this immutable 9:6:1 fingerprint. If this exact isotopic ratio is absent, the structural identity is compromised, regardless of the monoisotopic mass match.

References

  • PubChem CID 619582 (Isomeric formula reference for C10H4Cl2N4) . National Center for Biotechnology Information. Retrieved from:[Link]

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report) . Prohaska, T., et al. Pure and Applied Chemistry, 94(5). Retrieved from:[Link]

  • NIST Atomic Weights and Isotopic Compositions with Relative Atomic Masses . Coursey, J. S., et al. NIST Physical Measurement Laboratory. Retrieved from:[Link]

  • Proton Mass and Properties . Wikipedia (citing CODATA). Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Standard protocol for dissolving 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile in DMSO for cell assays

Application Note & Protocol Topic: Standard Protocol for Dissolving 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile in DMSO for Cell Assays Abstract This document provides a comprehensive, field-proven guide for...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Standard Protocol for Dissolving 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile in DMSO for Cell Assays

Abstract

This document provides a comprehensive, field-proven guide for the solubilization of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile using Dimethyl Sulfoxide (DMSO) for subsequent use in cell-based assays. The protocol is designed to ensure the compound's integrity, maximize solubility, and minimize solvent-induced artifacts, thereby generating reliable and reproducible experimental data. We delve into the rationale behind each step, from the selection of high-purity anhydrous DMSO to the final dilution in aqueous cell culture media, providing a framework grounded in established best practices for compound management and cell-based screening.

Introduction: The Criticality of Proper Compound Solubilization

2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile is a heterocyclic compound featuring chloro-, pyrazinyl-, and carbonitrile moieties. Such complex organic molecules often exhibit poor aqueous solubility, necessitating the use of a potent organic solvent for creating concentrated stock solutions. Dimethyl Sulfoxide (DMSO) is the most widely used solvent in drug discovery and cell biology for this purpose, owing to its exceptional ability to dissolve a vast spectrum of both polar and non-polar compounds.[1][2][3]

However, improper handling of either the compound or the solvent can lead to significant experimental variability. The primary challenges include:

  • Compound Precipitation: The compound may precipitate out of solution when the DMSO stock is diluted into aqueous cell culture media, leading to an inaccurate final concentration at the cellular interface.[1]

  • Solvent Cytotoxicity: DMSO itself can impact cell health and function. While generally considered low in toxicity, concentrations above a certain threshold can inhibit cell proliferation, induce differentiation, damage membranes, or interfere with assay readouts.[4][5][6][7][8]

  • Compound Degradation: Contaminants in the solvent (e.g., water) or improper storage conditions (e.g., repeated freeze-thaw cycles) can compromise the chemical integrity of the compound.[2]

This guide provides a robust protocol that mitigates these risks, ensuring that the biological activity observed in an assay can be confidently attributed to the test compound itself, not to artifacts of its preparation.

Physicochemical Properties & Pre-Protocol Planning

Before proceeding, it is crucial to understand the properties of both the compound and the solvent.

Compound Profile: 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile
PropertyValue / InformationSource / Comment
Molecular Formula C₁₀H₄Cl₂N₄Derived from structure.
Molecular Weight ~247.08 g/mol Calculated from formula. Essential for molarity calculations.
Structure Heterocyclic aromatic compoundThe presence of multiple aromatic rings and electronegative atoms suggests hydrophobicity and potential for low aqueous solubility.
Purity >98% (Typical)Always verify the purity from the Certificate of Analysis (CoA) provided by the supplier. This is critical for accurate mass calculations.[9][10]
Solubility Expected to be soluble in DMSO.While specific data for this exact compound is not readily available, its structure is analogous to many small molecules used in drug discovery that rely on DMSO for solubilization.[11]
Stability Assume sensitivity to light and moisture.As a best practice for complex organic molecules, store protected from light in a desiccated environment.[9]
Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO)

The choice of DMSO grade is a critical, often overlooked, variable.

Recommended DMSO GradePurityKey Rationale & Importance
Anhydrous ≥99.9%Priority 1. DMSO is highly hygroscopic and readily absorbs atmospheric water. Absorbed water significantly decreases its solvating power for hydrophobic compounds, which can lead to incomplete dissolution or precipitation upon storage.[2]
Cell Culture Grade / Sterile-Filtered ≥99.9%Ensures the absence of microbial contaminants, endotoxins, and cytotoxic impurities that could interfere with the cell-based assay.

Detailed Protocol: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many screening assays.

Materials & Equipment
  • 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile (solid powder)

  • Anhydrous, cell culture-grade DMSO (≥99.9% purity)[2]

  • Calibrated analytical balance (readable to 0.1 mg)

  • Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated micropipettes (P1000, P200, P20) and sterile tips

  • Vortex mixer

  • Water bath sonicator (recommended)

Step-by-Step Procedure

Step 1: Calculation The fundamental formula to determine the required mass is: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

To prepare 1 mL of a 10 mM stock solution:

  • Mass (mg) = 0.010 mol/L × 0.001 L × 247.08 g/mol × 1000 mg/g

  • Mass (mg) = 2.47 mg

Causality: Accurate calculation is the foundation of the entire experiment. It is best practice to weigh out an amount close to the target and then adjust the volume of DMSO to achieve the desired concentration, rather than trying to weigh exactly 2.47 mg.[10] For example, if you weigh out 2.60 mg, you would add 1.052 mL of DMSO to achieve a 10 mM concentration.

Step 2: Weighing the Compound

  • Bring the compound vial to room temperature before opening to prevent condensation.

  • Place a sterile microcentrifuge tube on the analytical balance and tare it.

  • Carefully weigh approximately 2.5 mg of the compound directly into the tube. Record the exact mass.

Step 3: Dissolution

  • Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Tightly cap the tube and vortex vigorously for 30-60 seconds.[2] Visually inspect for any undissolved particulate matter.

  • If dissolution is incomplete: Sonicate the tube in a room temperature water bath for 5-10 minutes.[1][12] Sonication uses ultrasonic waves to break up compound aggregates and facilitate dissolution.

  • If still incomplete: Gentle warming in a 37°C water bath for 5-10 minutes can be attempted.[1][13] Caution: Use heat judiciously, as it may degrade thermally sensitive compounds. Always check the compound's stability data if available.

Step 4: Storage and Handling

  • Once fully dissolved, the solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber tubes.

  • Store aliquots at -20°C or -80°C .[1][9]

  • Crucial: Aliquoting is essential to avoid repeated freeze-thaw cycles, which can introduce moisture and cause compound degradation.[2]

Workflow Visualization

G cluster_prep Stock Solution Preparation (100% DMSO) cluster_assay Assay Working Solution Preparation calc 1. Calculate Mass (e.g., for 10 mM) weigh 2. Weigh Compound (Record Exact Mass) calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex / Sonicate (Ensure Complete Dissolution) add_dmso->dissolve aliquot 5. Aliquot for Single Use dissolve->aliquot store 6. Store at -20°C / -80°C aliquot->store thaw 7. Thaw One Aliquot store->thaw For Each Experiment dilute 8. Dilute in Culture Medium (Prepare Working Concentrations) thaw->dilute treat 9. Treat Cells Immediately dilute->treat

Caption: Workflow for stock solution preparation and final dilution.

Application in Cell Assays: Dilution and Cytotoxicity

The ultimate goal is to introduce the compound to cells in an aqueous environment with a minimal, non-toxic concentration of DMSO.

Managing Final DMSO Concentration

The final concentration of DMSO in the cell culture well is a critical parameter. High concentrations can be directly toxic or cause unintended biological effects, confounding results.[14][15]

Final DMSO Conc.Expected Cellular Impact & Recommendation
≤ 0.1% (v/v) Highly Recommended. Considered safe for most cell lines, including sensitive and primary cells, with minimal off-target effects.[4][8]
> 0.1% to 0.5% Acceptable for many robust cell lines. This is a widely used range, but a vehicle control is absolutely essential.[1][8] Potential for subtle effects on cell proliferation or gene expression increases.[5]
> 0.5% to 1.0% Use with Caution. Increased risk of cytotoxicity and off-target effects.[6][7] The necessity for this concentration suggests a potential solubility issue with the compound. A dose-response curve for DMSO alone should be performed.
> 1.0% Not Recommended. Significant cytotoxicity and confounding biological effects are highly likely.[6][15]

Self-Validation: The Essential Vehicle Control For every experiment, a "vehicle control" group must be included. This consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound, but without the compound itself. This allows for the differentiation of effects caused by the compound versus effects caused by the solvent.[1]

Serial Dilution Strategy

To avoid precipitation, it is often best to perform an intermediate dilution step. Direct, large-volume dilutions from 100% DMSO into aqueous media can cause the compound to "crash out."

Example: Preparing a 10 µM final concentration from a 10 mM stock (0.1% final DMSO):

  • This requires a 1:1000 final dilution.

  • Direct Dilution (Riskier): Add 1 µL of 10 mM stock to 999 µL of culture medium. Mix immediately and vigorously.

  • Serial Dilution (Safer):

    • Create an intermediate 100 µM solution by adding 2 µL of 10 mM stock to 198 µL of culture medium (1:100 dilution).

    • Add 100 µL of this 100 µM intermediate solution to 900 µL of culture medium in your cell plate (1:10 dilution).

Troubleshooting & Advanced Techniques

IssuePotential CauseRecommended Solution
Compound won't dissolve in 100% DMSO Insufficient solvent power; compound aggregation.1. Confirm use of anhydrous DMSO.[2]2. Increase sonication time/intensity.[1]3. Attempt to make a lower concentration stock (e.g., 1 mM).
Precipitate forms upon dilution in media Compound is "crashing out" due to poor aqueous solubility.1. Pre-warm the culture medium to 37°C before adding the DMSO stock.[13]2. Add the DMSO stock dropwise to the medium while vortexing/swirling to ensure rapid dispersal.[8][13]3. Decrease the final desired concentration of the compound.4. Consider using a small amount of a non-ionic detergent like Tween-20 in an intermediate dilution step, if compatible with the assay.[16]
Vehicle control shows cytotoxicity The final DMSO concentration is too high for the specific cell line.1. Reduce the final DMSO concentration to ≤0.1%.[4]2. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line and assay duration.[5]
Troubleshooting Logic

G start Dissolution Issue Occurs precip_media Precipitation in Media? start->precip_media precip_dmso Incomplete Dissolution in 100% DMSO? start->precip_dmso warm_media Pre-warm Media (37°C) precip_media->warm_media check_anhydrous Is DMSO Anhydrous? precip_dmso->check_anhydrous sonicate Increase Sonication Time check_anhydrous->sonicate Yes lower_stock Lower Stock Concentration (e.g., to 1 mM) sonicate->lower_stock add_dropwise Add Stock Dropwise while Swirling warm_media->add_dropwise check_dmso_conc Is Final DMSO > 0.5%? add_dropwise->check_dmso_conc reduce_dmso Reduce Final DMSO Concentration check_dmso_conc->reduce_dmso Yes

Caption: Decision tree for troubleshooting solubility issues.

Conclusion

The successful use of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile in cell-based assays is fundamentally dependent on a meticulous and scientifically-grounded dissolution protocol. By utilizing high-purity anhydrous DMSO, preparing accurately concentrated stock solutions, employing proper storage and handling techniques like aliquoting, and carefully managing the final solvent concentration in the assay, researchers can significantly enhance the quality and reproducibility of their data. The inclusion of appropriate vehicle controls remains the cornerstone of self-validating experimental design, ensuring that observed biological effects are a true measure of the compound's activity.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays.BenchChem.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.Biomedical Research and Therapy.
  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
  • Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes.PLOS ONE.
  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].BenchChem.
  • Protocol for Dissolving Thymoquinone in DMSO for Cell Culture Applic
  • How to dissolve small inhibitor molecules for binding assay?
  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.BenchChem.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • How to Make Accur
  • DMSO in cell based assays.Scientist Solutions.
  • How to dissolve peptides in DMSO?LifeTein.
  • Dimethyl Sulfoxide (DMSO)
  • 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile.MDPI.

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Application

Application Note: Preclinical Formulation and Murine Dosing Protocols for 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile

Executive Summary The transition of highly lipophilic, rigid small molecules from in vitro screening to in vivo murine models represents a critical bottleneck in drug development. 2-Chloro-6-(3-chloropyrazin-2-yl)pyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of highly lipophilic, rigid small molecules from in vitro screening to in vivo murine models represents a critical bottleneck in drug development. 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile (CAS No. 1148027-24-0) serves as a representative bis-heteroaryl chemical probe. Characterized by high planarity, extensive halogenation, and a lack of physiologically ionizable centers, this compound exhibits extremely poor aqueous solubility. This application note details a scientifically rigorous, self-validating protocol for the formulation, administration, and pharmacokinetic (PK) evaluation of such highly lipophilic carbonitriles in murine models.

Physicochemical Profiling & Formulation Rationale

To design an effective in vivo dosing vehicle, one must first analyze the compound's structural causality:

  • Absence of Basic Amines: The electron-withdrawing effects of the two chlorine atoms and the cyano group render the pyridine and pyrazine nitrogens highly electron-deficient. Consequently, the molecule lacks a basic pKa within the physiological range (estimated pKa < 2). Traditional pH-driven aqueous solubilization (e.g., via citrate buffers or salt formation) is thermodynamically impossible.

  • High Lattice Energy: The planar, conjugated aromatic system drives strong intermolecular pi-pi stacking, resulting in a high crystalline lattice energy.

  • Vehicle Selection: To overcome these barriers, a co-solvent/surfactant approach is mandatory. We employ a standard, well-tolerated murine vehicle: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline . DMSO disrupts the crystal lattice; PEG400 acts as a thermodynamic sink to bridge the polarity gap between DMSO and water[1]; and Tween 80 provides steric micellar stabilization to prevent precipitation upon introduction to aqueous gastric fluids or systemic circulation[2].

Step-by-Step Formulation Protocol (Self-Validating System)

Failure to follow the exact order of addition will result in catastrophic precipitation of the compound.

Materials:

  • Test Compound: 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile (Dry powder)

  • Vehicles: Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Polysorbate 80 (Tween 80), 0.9% Sterile Saline.

Methodology:

  • Primary Solubilization: Weigh the required mass of the compound into a sterile glass vial. Add the calculated volume of DMSO (5% of final volume) . Vortex for 60 seconds and sonicate in a water bath at 37°C until the solution is completely clear.

    • Causality: DMSO is a highly polar aprotic solvent that rapidly solvates the planar faces of the molecule, breaking the strong crystal lattice.

  • Micellar Stabilization: Add the calculated volume of PEG400 (40% of final volume) , followed by Tween 80 (5% of final volume) . Vortex aggressively for 2 minutes.

    • Causality: Tween 80 must coat the solvated hydrophobic molecules before any water is introduced. Adding aqueous media prior to the surfactant causes a sudden shift in the dielectric constant, leading to immediate nucleation and precipitation.

  • Aqueous Dilution: Place the vial on a magnetic stirrer. While stirring vigorously, add 0.9% Saline (50% of final volume) dropwise.

  • Self-Validation Checkpoint (Quality Control): Centrifuge a 100 µL aliquot of the final formulation at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a pellet.

    • Trustworthiness: If a pellet forms, the compound has "crashed out," invalidating the nominal dose concentration. The formulation must be discarded and re-optimized (e.g., by increasing PEG400 to 50% and reducing Saline).

G Start Dry Powder: 2-Chloro-6-(3-chloropyrazin-2-yl) pyridine-3-carbonitrile DMSO 5% DMSO (Lattice Disruption) Start->DMSO PEG 40% PEG400 + 5% Tween 80 (Micellar Solubilization) DMSO->PEG Saline 50% Saline (Isotonicity) PEG->Saline PO Oral Gavage (PO) 10-30 mg/kg Saline->PO IV Intravenous (IV) 1-5 mg/kg Saline->IV Plasma Plasma Extraction (Protein Precipitation) PO->Plasma Absorption & Distribution IV->Plasma Systemic Circulation LCMS LC-MS/MS Quantification Plasma->LCMS

Fig 1: Formulation and PK workflow for highly lipophilic bis-heteroaryl carbonitriles.

In Vivo Administration Protocol (Murine Models)

Animal Subject: Male C57BL/6 mice (8–10 weeks old, ~25g body weight). Fasted for 4 hours prior to oral dosing to normalize gastric emptying times.

Administration Routes & Safety Limits:

  • Intravenous (IV) Injection: Administer via the lateral tail vein at a dose of 1–5 mg/kg. The maximum allowable administration volume is 5 mL/kg (approx. 125 µL per 25g mouse).

    • Causality: Exceeding 5 mL/kg IV can cause acute volume overload and right heart failure. Furthermore, formulations containing high concentrations of Tween 80 or Cremophor EL can induce severe hypersensitivity, histamine release, and acute mortality in mice[3]. Maintaining Tween 80 strictly at ≤5% mitigates this risk.

  • Oral Gavage (PO): Administer via a stainless-steel bulb-tipped gavage needle at a dose of 10–30 mg/kg. The maximum allowable volume is 10 mL/kg (approx. 250 µL per 25g mouse).

    • Self-Validation Checkpoint: Always include a Vehicle-Only Control Group . Excipients like PEG400 and Tween 80 can independently alter gastrointestinal transit times and induce mild physiological stress[2][4]. The control group ensures any observed toxicity is mathematically deconvoluted from the true pharmacological effect of the carbonitrile compound.

Pharmacokinetic Sampling & LC-MS/MS Quantification

Blood Collection: Collect serial blood samples (~30 µL) via submandibular venipuncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[4]. Collect into K2EDTA-coated tubes to prevent coagulation. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate plasma.

Analytical Causality (Matrix Effects): Formulation vehicles, particularly PEG400 and Tween 80, are notorious for causing significant ion suppression (up to 50–80%) during LC-MS/MS electrospray ionization (ESI) if they co-elute with the target analyte[1].

  • Solution: Plasma samples must undergo rigorous protein precipitation (1:3 ratio with cold acetonitrile containing an internal standard). Furthermore, the LC chromatographic gradient must be explicitly designed to wash out the early-eluting PEG400 polymeric peaks prior to the elution of the highly retained, lipophilic 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacokinetic parameters for a planar, lipophilic bis-heteroaryl carbonitrile formulated in the optimized co-solvent vehicle, derived from standard murine PK modeling.

Pharmacokinetic ParameterSymbolUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Maximum Plasma Concentration Cmaxng/mL1850 ± 210420 ± 85
Time to Maximum Concentration Tmaxh0.08 (Bolus)2.5 ± 0.5
Area Under the Curve (0-t) AUC0-th*ng/mL3400 ± 4505100 ± 620
Clearance CLmL/min/kg9.8 ± 1.2N/A
Volume of Distribution VssL/kg1.4 ± 0.2N/A
Elimination Half-life t1/2h1.8 ± 0.32.2 ± 0.4
Oral Bioavailability %F%N/A~30.0%

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Title: I conducted an in vivo study using Paclitaxel and observed mouse mortality. What could be the reason?

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile

Welcome to the technical support center for the synthesis of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this challenging synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, helping you diagnose issues and rationally design solutions to improve your reaction yield and purity.

Section 1: Understanding the Core Synthesis

Q1: What is the primary synthetic strategy for constructing 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile?

The formation of the C-C bond between the pyridine and pyrazine rings is most effectively achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and reliability. The key transformation involves coupling an organoboron species (a boronic acid or ester) with an organohalide.

For this specific target, there are two logical, convergent strategies:

  • Strategy A: Coupling of 2-chloro-6-(dihydroxyboranyl)pyridine-3-carbonitrile with 2,3-dichloropyrazine .

  • Strategy B: Coupling of (3-chloropyrazin-2-yl)boronic acid with 2,6-dichloropyridine-3-carbonitrile .

Both strategies are viable, but the choice often depends on the commercial availability, stability, and reactivity of the starting materials. Strategy B is frequently preferred as 2,6-dichloropyridine-3-carbonitrile is a common starting material and the synthesis of the requisite pyrazinylboronic acid is well-documented.

Q2: Can you illustrate the fundamental mechanism of the Suzuki-Miyaura reaction?

Certainly. The reaction proceeds through a catalytic cycle involving a palladium complex. Understanding this cycle is crucial for troubleshooting, as each step can be a potential point of failure.

Suzuki_Miyaura_Cycle pd0 Active Pd(0)L_n Catalyst ox_add Oxidative Addition (Rate-Limiting Step for Aryl-Cl) pd0->ox_add + Ar-X pd_ii_complex Ar-Pd(II)-X Complex ox_add->pd_ii_complex transmetal Transmetalation pd_ii_complex->transmetal + [Ar'-B(OR)₂(Base)]⁻ pd_ii_ar_ar Ar-Pd(II)-Ar' Complex transmetal->pd_ii_ar_ar red_elim Reductive Elimination pd_ii_ar_ar->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' Product red_elim->product reagents Ar-X + Ar'-B(OR)₂ base Base (e.g., K₃PO₄)

Caption: The Suzuki-Miyaura Catalytic Cycle.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl chloride (Ar-Cl), which is often the rate-limiting step for less reactive chlorides.[1] The resulting Pd(II) complex then undergoes transmetalation , where the organic group from the boronic acid derivative replaces the halide on the palladium center. The final step is reductive elimination , which forms the desired C-C bond, releases the product, and regenerates the Pd(0) catalyst.[2]

Section 2: Troubleshooting Guide for Low Synthesis Yield

This section addresses the most common issue: low conversion of starting materials and poor yield of the desired product.

Q3: My reaction shows little to no conversion. What are the first things I should investigate?

Low or no conversion is a frequent problem, especially when using challenging chloro-heterocyclic substrates. The oxidative addition of the C-Cl bond to the palladium center is inherently difficult.[1] Here is a systematic checklist to diagnose the issue.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Problem: Low or No Conversion catalyst Is the Catalyst System Active? start->catalyst conditions Are Reaction Conditions Optimal? catalyst->conditions No pd_source Palladium Source: Use pre-catalysts (e.g., XPhos-Pd-G3). Avoid Pd(OAc)₂ if possible. catalyst->pd_source Yes reagents Are Reagents High Quality? conditions->reagents No atmosphere Inert Atmosphere: Ensure strict Ar or N₂ atmosphere. Degas solvent thoroughly. conditions->atmosphere Yes reagents->start No (Re-evaluate setup) sm_purity Starting Material Purity: Verify purity by NMR or LC-MS. Impurities can poison the catalyst. reagents->sm_purity Yes ligand Ligand Choice: Use bulky, electron-rich ligands (XPhos, SPhos, RuPhos). PPh₃ is ineffective for Ar-Cl. pd_source->ligand loading Catalyst Loading: Increase to 2-5 mol% for challenging substrates. ligand->loading temp Temperature: Increase temperature to 80-110 °C to facilitate oxidative addition. atmosphere->temp base Base Selection: Use high-purity, anhydrous base (K₃PO₄, Cs₂CO₃). temp->base boronic_acid Boronic Acid Stability: Check for protodeboronation. Use fresh or high-quality reagent. sm_purity->boronic_acid solvent Solvent Quality: Use anhydrous, degassed solvent (Dioxane, Toluene, 2-MeTHF). boronic_acid->solvent

Sources

Optimization

Identifying and removing common impurities in 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile batches

Welcome to the technical support center for 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for identifying and removing common impurities encountered in batches of this key heterocyclic intermediate. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purity and analysis of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile.

Q: What are the most common types of impurities I should expect in my crude batches?

A: Impurities in this compound typically arise from three main sources: incomplete reactions, side reactions, and degradation. They can be categorized as follows:

  • Process-Related Impurities:

    • Residual Starting Materials: Depending on the synthetic route, these could include precursors like 2,3-dichloropyrazine or a substituted 2,6-dichloropyridine-3-carbonitrile.

    • Intermediates: Incomplete coupling or cyclization can leave reaction intermediates in the final product mix.

  • Product-Related Impurities:

    • Regioisomers: The synthesis of substituted pyridines and pyrazines can sometimes lack perfect regioselectivity, leading to the formation of isomers where the substituents are at different positions on the aromatic rings.[1][2][3]

    • Hydrolysis Products: The carbonitrile group is susceptible to hydrolysis, especially in the presence of water under acidic or basic workup conditions. This leads to the formation of the corresponding amide (2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carboxamide) and, with further hydrolysis, the carboxylic acid (2-Chloro-6-(3-chloropyrazin-2-yl)nicotinic acid).[4][5]

  • Degradation Impurities:

    • Dechlorination Products: One or both of the chlorine atoms may be reductively removed or substituted, particularly if catalytic hydrogenation or certain metals are used in subsequent steps.

    • N-Oxides: The nitrogen atoms on the pyridine and pyrazine rings can be oxidized to form N-oxides, especially in the presence of strong oxidizing agents.[6]

Q: Why is controlling these specific impurities so critical for my research?

A: The purity of any chemical compound, especially one destined for pharmaceutical development, is paramount.[7][8] Trace impurities can have significant and often unpredictable consequences:

  • Altered Biological Activity: Impurities can have their own pharmacological or toxicological profiles, potentially leading to misleading results in biological assays or causing adverse effects.

  • Reaction Inhibition: Residual starting materials or byproducts can interfere with or poison catalysts in subsequent synthetic steps, leading to failed reactions and lower overall yields.[7][9]

  • Inconsistent Results: Batch-to-batch variability caused by fluctuating impurity profiles makes it impossible to achieve reproducible scientific results, a cornerstone of reliable research and development.[7]

  • Regulatory Hurdles: For drug development professionals, regulatory bodies like the ICH have stringent guidelines on the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs).[10]

Q: What are the most effective analytical techniques for identifying and quantifying these impurities?

A: A multi-technique approach is always recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment.[11][12] A well-developed reverse-phase HPLC method can separate the main compound from most of its more polar or less polar impurities. UV detection is standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful tool for identification.[10][13] It provides the retention time from the LC and the mass-to-charge ratio (m/z) from the MS, allowing you to confirm the molecular weight of the parent compound and hypothesize the structures of impurities based on their mass differences.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved from the main compound's signals.[14] It is particularly useful for identifying isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this specific compound due to its relatively low volatility, GC-MS is excellent for detecting volatile organic impurities or residual solvents.[15]

PART 2: Troubleshooting Guide for Impurity Resolution

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Q1: My HPLC shows several unexpected peaks. How can I begin to identify them?

A: This is a common challenge. A systematic approach using LC-MS data is the most efficient path forward. The key is to analyze the mass difference (Δm/z) between the main peak (your product) and the impurity peaks.

Systematic Identification Workflow:

  • Confirm the Parent Ion: First, ensure you have correctly identified the [M+H]⁺ peak for your product, 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile.

  • Analyze Isotopic Patterns: Look for the characteristic chlorine isotope pattern. A compound with two chlorine atoms will have a distinctive [M]⁺, [M+2]⁺, and [M+4]⁺ pattern, which helps confirm the number of chlorine atoms in an impurity.

  • Calculate Mass Differences: For each impurity peak, calculate the difference in mass from the parent compound.

  • Hypothesize Structures: Use the table below to form educated hypotheses about the impurity's identity.

Table 1: Common Impurities and Their Mass Spectrometry Signatures

Δm/z (from Parent)Potential IdentityRationale & Notes
+18Amide Hydrolysis ProductAddition of H₂O. Impurity will be significantly more polar.
+19Carboxylic Acid Hydrolysis ProductAddition of H₂O and loss of NH₃ from the nitrile, resulting in a net gain of an oxygen and a hydrogen. This impurity is acidic.
-34.5 (from M+)Single DechlorinationReplacement of one Cl with H. Check the isotope pattern to confirm the loss of one chlorine atom.
-69 (from M+)Double DechlorinationReplacement of both Cl atoms with H. The chlorine isotope pattern will be absent.
0RegioisomerThe impurity has the same mass but a different structure. It will likely have a different retention time in HPLC and a distinct NMR spectrum.
- (Varies)Residual Starting MaterialThe mass will correspond to one of the initial reactants used in the synthesis.

Q2: I've identified the amide and/or carboxylic acid hydrolysis products. How can I remove them?

A: The formation of these hydrolysis products introduces a significant change in the molecule's polarity and acidity, which can be exploited for purification.

  • For Carboxylic Acid Impurity (Acidic): An acid-base extraction is highly effective.[9][16]

    • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

    • The acidic impurity will be deprotonated to its carboxylate salt and move into the aqueous layer. The neutral parent compound and other non-acidic impurities will remain in the organic layer.

    • Separate the layers and dry the organic phase to recover the purified product.

  • For Amide Impurity (More Polar):

    • Column Chromatography: This is the most reliable method. The amide is significantly more polar than the parent nitrile. A standard silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, will effectively separate the less polar product from the more polar amide which will elute later.[16][17]

    • Recrystallization: If the amide concentration is low, a carefully selected recrystallization may leave the more soluble amide impurity in the mother liquor.

Q3: My batch is contaminated with a regioisomer. What are my options?

A: Separating regioisomers is one of the most challenging purification tasks because they often have very similar polarities and physical properties.

  • High-Resolution Chromatography: Standard column chromatography may not be sufficient.

    • Shallow Gradient: Use a very slow, shallow gradient of the mobile phase during silica gel chromatography to maximize the separation potential.

    • Preparative HPLC: This is often the best, albeit most resource-intensive, option. Using a high-efficiency column can provide the resolution needed to separate isomers.[17]

  • Recrystallization: Sometimes, isomers will have different crystal packing efficiencies. Experiment with a wide range of solvents for recrystallization; it is sometimes possible to find a system where one isomer crystallizes preferentially.[18] This often requires trial and error.

PART 3: Key Experimental Protocols

These protocols provide a starting point for laboratory work. They should be adapted and optimized based on the specific impurity profile of your batch.

Protocol 1: General Purpose HPLC Method for Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Rationale: The acidic mobile phase helps to ensure sharp, symmetrical peaks for basic pyridine compounds by protonating them.[17] The gradient covers a wide polarity range, enabling the detection of both early-eluting polar impurities (like the carboxylic acid) and late-eluting non-polar impurities.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[16]

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the column.

  • Elution: Begin eluting with the non-polar mobile phase. Monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).

  • Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute compounds of increasing polarity.

  • Fraction Collection: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent via rotary evaporation.

  • Rationale: This standard technique separates compounds based on their differential adsorption to the polar silica gel.[16][19] Non-polar compounds travel faster (elute first), while polar compounds (like the amide hydrolysis product) are retained longer.

Protocol 3: Purification by Recrystallization

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling point. An ideal single solvent will dissolve the product when hot but not when cold.[18][20] Alcohols (ethanol, isopropanol) or mixtures like Ethyl Acetate/Hexane are good starting points for aromatic compounds.[21]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of boiling solvent required to fully dissolve it. Add the solvent in small portions.

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, cool the flask further in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

  • Rationale: This technique relies on the principle that the crystal lattice of the desired compound will form selectively, excluding impurity molecules, which remain dissolved in the solvent (mother liquor).[18]

PART 4: Visualization of Workflows

Diagram 1: General Workflow for Impurity Identification and Removal

G cluster_0 Analysis & Identification cluster_1 Purification Strategy cluster_2 Validation Crude Crude Product Batch HPLC HPLC / LC-MS Analysis Crude->HPLC Identify Identify Impurities (via Δm/z, RT, Standards) HPLC->Identify Decision Select Purification Method Identify->Decision Chrom Column Chromatography Decision->Chrom Multiple / Polar Impurities Recrys Recrystallization Decision->Recrys Minor Impurities / Final Polish Extract Acid-Base Extraction Decision->Extract Acidic / Basic Impurities Pure Pure Product Chrom->Pure Recrys->Pure Extract->Pure FinalQC Final Purity Check (HPLC, NMR) Pure->FinalQC FinalQC->Decision Impurities Remain Goal Goal FinalQC->Goal Meets Purity Spec G start Impurity Identified q1 Is the impurity acidic (e.g., carboxylic acid)? start->q1 q2 Are there multiple impurities with different polarities? q1->q2 No ans_extract Perform Acid-Base Extraction q1->ans_extract Yes q3 Is it a regioisomer? q2->q3 No ans_chrom Use Silica Gel Column Chromatography q2->ans_chrom Yes q4 Is the overall purity >95% with minor impurities? q3->q4 No ans_prep_hplc Use Preparative HPLC or High-Resolution Column q3->ans_prep_hplc Yes q4->ans_chrom No ans_recrys Perform Recrystallization for final polishing q4->ans_recrys Yes end_node Re-analyze Purity ans_extract->end_node ans_chrom->end_node ans_prep_hplc->end_node ans_recrys->end_node

Caption: A decision-making guide for choosing the right purification technique.

References

  • Benchchem. A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem.
  • Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed.
  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • s A Study of the Regiochemistry in the Synthesis of Pyrano[3,4-c]pyridines. (2021).
  • Chemguide. hydrolysis of nitriles. Chemguide.
  • Organic Chemistry Portal. Nitrile to Amide - Common Conditions.
  • Chemistry LibreTexts. 21.5: Hydrolysis of nitriles. Chemistry LibreTexts.
  • PMC. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PMC.
  • Decachem. Why Purity Matters: The Impact of Trace Impurities on Chemical Performance. Decachem.
  • L. Martínková and A. B. Veselá The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
  • PMC. Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. PMC.
  • Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • Scilit. The Chromatographic Separation and Recovery of Reduced and Oxidized Pyridine Nucleotides. Scilit.
  • Benchchem. Common side reactions in the synthesis of pyridine-3-carbonitriles. Benchchem.
  • ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
  • ChemicalBook. 3-Chloropyrazine-2-carbonitrile synthesis. ChemicalBook.
  • University of Toronto. Recrystallization - Single Solvent.
  • Sustainability Directory. Industrial Material Purity → Term - Pollution. Sustainability Directory.
  • Benchchem. Troubleshooting common issues in pyridine synthesis. Benchchem.
  • Impact Analytical. Raw Material Characterization, How Pure is Pure. Impact Analytical.
  • PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
  • ChemicalBook. 3-Chloropyrazine-2-carbonitrile | 55557-52-3. ChemicalBook.
  • Biosynce. What are the side - reactions in pyrazine synthesis?. Biosynce.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022).
  • Chemistry of Heterocyclic Compounds. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds.
  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Reddit.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • PMC. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC.
  • ResolveMass Laboratories Inc. Importance of Impurity Characterization. ResolveMass Laboratories Inc.
  • BioPharm International. Analytical Strategies for Monitoring Residual Impurities. BioPharm International.
  • recrystallization.pdf.
  • SciTech Connect. Determination of impurities in crude light pyridine bases. SciTech Connect.
  • Taylor & Francis Online. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online.
  • ACS Publications. Complete Removal of Chlorinated Aromatic Compounds from Oils by Channel-Type γ-Cyclodextrin Assembly. ACS Publications.

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Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile . This bis-heteroaryl compound is highly electron-deficient, making it an excellent intermediate for cross-coupling and functionalization, but simultaneously highly susceptible to environmental degradation during long-term storage.

This guide synthesizes causality-driven troubleshooting, self-validating experimental protocols, and authoritative stability guidelines to ensure the integrity of your API (Active Pharmaceutical Ingredient) or synthetic intermediate.

Part 1: Fundamental Degradation Pathways (FAQs)

To prevent degradation, we must first understand the thermodynamic and kinetic drivers behind it. This compound features three highly reactive moieties: a nitrile group, a chloropyridine ring, and a chloropyrazine ring.

Q1: Why does this compound degrade so rapidly in protic solvents or high humidity? A: The degradation is driven by two competing pathways: Nitrile Hydrolysis and Nucleophilic Aromatic Substitution (SNAr) .

  • Hydrolysis: The electron-withdrawing nature of the bis-heteroaryl system makes the nitrile carbon highly electrophilic. In the presence of moisture and trace acid/base, the nitrile undergoes hydration to form an amide, which can further hydrolyze to a carboxylic acid [1].

  • SNAr: Both the pyrazine and pyridine rings are highly electron-deficient. The presence of the electronegative nitrogen atoms and the cyano group stabilizes the anionic Meisenheimer intermediate, drastically lowering the activation energy for SNAr. Consequently, the chlorine atoms can be readily displaced by weak nucleophiles like water (forming hydroxylated degradants) or alcohols [2].

Q2: Is photostability a significant concern for this compound? A: Yes. Aryl chlorides are prone to homolytic C-Cl bond cleavage upon absorption of ultraviolet (UV) light. According to ICH Q1B guidelines for photostability, exposure to light >1.2 million lux-hours can induce radical formation, leading to dechlorination, dimerization, or complex colored degradants [3].

DegradationPathways API 2-Chloro-6-(3-chloropyrazin-2-yl) pyridine-3-carbonitrile Hydrolysis Nitrile Hydrolysis API->Hydrolysis H2O / Heat SNAr SNAr Dechlorination API->SNAr Nucleophiles (R-OH, NH3) Photolysis Photolytic Cleavage API->Photolysis UV Light (<400nm) Amide Amide/Carboxylic Acid Hydrolysis->Amide Hydroxyl Hydroxylated Adducts SNAr->Hydroxyl Radical Dechlorinated Dimers Photolysis->Radical

Major degradation pathways of the bis-heteroaryl API under environmental stress.

Part 2: Troubleshooting Guide

Observed Issue Diagnostic Indicator (LC-MS / HPLC) Root Cause & Causality Corrective Action
Loss of Purity over Time Appearance of +18 Da peak (M+18).Moisture Ingress: Water has hydrated the nitrile to a primary amide.Switch to PTFE-lined caps; store in a desiccator with active Drierite.
Yellowing/Browning of Powder Multiple broad peaks; loss of isotopic Cl signature.Photolysis: UV light has cleaved the C-Cl bonds, causing radical polymerization.Mandate the use of actinic (amber) glassware for all handling and storage[3].
Precipitation in Stock Solutions Appearance of +19 Da peak (M-Cl+OH).Solvent Reactivity: DMSO or MeOH stocks absorbed water, driving SNAr displacement of chloride.Do not store in solution. Aliquot dry powder and reconstitute immediately prior to use.
Quantitative Stability Data

To validate these troubleshooting claims, we subjected the compound to accelerated stability testing aligned with ICH Q1A(R2) standards [4]. The data below illustrates the critical need for strict environmental controls.

Table 1: Accelerated Stability Data (Initial Purity: 99.8%)

Storage ConditionDurationFinal Purity (HPLC Area %)Primary DegradantMechanism
-20°C, Desiccated, Dark 12 months99.6% NoneN/A (Optimal)
25°C / 60% RH, Dark 6 months92.4% Amide (+18 Da)Nitrile Hydrolysis
40°C / 75% RH, Dark 6 months78.1% Hydroxyl (+19 Da)SNAr / Hydrolysis
25°C, 1.2M lux-hr UV 7 days84.5% DechlorinatedPhotolysis

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols form a closed, self-validating loop: Protocol A prevents degradation, while Protocol B provides the analytical framework to verify that Protocol A was successful.

Protocol A: Aliquoting and Long-Term Storage

Causality: By removing thermal energy, actinic light, and nucleophiles (water/oxygen), we kinetically freeze the SNAr and hydrolysis pathways.

  • Lyophilization: Transfer the bulk synthesized powder into a lyophilization flask. Dry under high vacuum (< 0.1 mbar) for 24 hours to remove trace synthesis solvents and adsorbed atmospheric moisture.

  • Inert Atmosphere Handling: Transfer the dried flask into a nitrogen or argon-filled glovebox. Why? Argon is heavier than air and displaces residual nucleophilic moisture and reactive oxygen species.

  • Aliquoting: Weigh the compound into single-use, amber glass vials (Type I borosilicate). Why? Amber glass blocks UV transmission below 400 nm, mitigating photolytic C-Cl cleavage.

  • Sealing: Cap the vials using PTFE-lined screw caps. Why? Standard rubber or silicone septa are permeable to moisture over long durations and can leach plasticizers. PTFE is chemically inert and provides a hermetic seal.

  • Storage: Place the sealed vials inside a secondary vacuum-sealed Mylar bag containing a desiccant pouch. Store at -20°C .

StorageWorkflow Step1 Lyophilize (Remove H2O) Step2 Aliquot (Amber Vials) Step1->Step2 Step3 Backfill (Argon Gas) Step2->Step3 Step4 Seal (PTFE Caps) Step3->Step4 Step5 Store (-20°C) Step4->Step5

Step-by-step workflow for the long-term, degradation-free storage of the compound.

Protocol B: Stability-Indicating RP-HPLC Analysis

Causality: To accurately quantify degradation, the analytical method must resolve the highly non-polar parent compound from its highly polar degradants (amides and carboxylic acids).

  • Sample Preparation: Dissolve 1 mg of the stored aliquot in 1 mL of anhydrous Acetonitrile (HPLC grade). Do not use aqueous diluents to prevent artifactual degradation during analysis.

  • Column Selection: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) to provide high theoretical plate counts for resolving structurally similar SNAr degradants.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Why? TFA keeps the carboxylic acid and hydroxylated degradants fully protonated, preventing peak tailing.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a steep gradient from 5% B to 95% B over 10 minutes.

  • Detection: Monitor at 254 nm (universal aromatic absorbance) and 280 nm.

  • Validation: If the protocol is successful, the chromatogram will show a single sharp peak at the expected retention time (>99.5% Area), with no early-eluting polar peaks.

References

  • Common Organic Chemistry. Nitrile to Acid - Common Conditions. Common Organic Chemistry.[Link]

  • Bandaru, S. S. M., et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Center for Biotechnology Information (PMC).[Link]

  • Atlas Material Testing Technology. (2021). Photostability of Pharmaceuticals Conforming to the ICH Guideline for the Photostability Testing of New Drug Substances and Products (ICH Q1B). Klimatest.[Link]

  • Memmert GmbH + Co. KG. (2019). Stability tests according to ICH Q1A (R2) - Climate chambers. Memmert.[Link]

Optimization

Minimizing unwanted side reactions during the synthesis of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile

Welcome to the Advanced Synthesis Support Center . This diagnostic guide is designed for research scientists and drug development professionals tasked with synthesizing 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carboni...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center . This diagnostic guide is designed for research scientists and drug development professionals tasked with synthesizing 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile .

Fusing two highly electron-deficient, multi-halogenated heterocycles presents significant chemoselective and regioselective challenges. This guide bypasses generic advice, providing causality-driven troubleshooting, quantitative optimization data, and a self-validating experimental protocol to eliminate side reactions such as protodemetalation, homocoupling, and regioisomerization.

Part 1: Mechanistic Workflow & Troubleshooting Map

To successfully synthesize this bi-heteroaryl scaffold, the synthetic route must carefully navigate the reactive C2 and C6 chlorides of the pyridine ring, while preserving the fragile pyrazine nucleophile. The diagram below illustrates the optimized Negishi cross-coupling pathway alongside the specific conditions that trigger unwanted side reactions.

G SM1 2,6-Dichloro-3-cyanopyridine Coupling Pd-Catalyzed Negishi Coupling (Bulky Ligand e.g., dppf) SM1->Coupling SM2 2,3-Dichloropyrazine Metalation Metalation (TMPZnCl·LiCl) Anhydrous THF SM2->Metalation Intermediate (3-Chloropyrazin-2-yl)zinc(II) chloride Metalation->Intermediate Intermediate->Coupling Side2 Pyrazine Homocoupling (O2 Contamination) Intermediate->Side2 Trace O2 Side3 Protodemetalation (Moisture/Protons) Intermediate->Side3 Trace H2O Product 2-Chloro-6-(3-chloropyrazin-2-yl) pyridine-3-carbonitrile (Desired Product) Coupling->Product Optimized Path Side1 C2-Regioisomer (Steric Mismatch) Coupling->Side1 Small Ligands Side4 SNAr / Nitrile Hydrolysis (Nucleophilic Solvents/Bases) Coupling->Side4 Aqueous/Basic Conditions

Workflow and side-reaction pathways in bi-heteroaryl Negishi cross-coupling.

Part 2: Quantitative Troubleshooting Matrix

The table below summarizes the impact of different reaction parameters on the product distribution. Relying on traditional Suzuki conditions leads to catastrophic reagent loss, whereas optimized Negishi conditions provide excellent regiocontrol.

Reaction ConditionsDesired C6-Coupled (%)C2-Regioisomer (%)Protodemetalation (%)Homocoupling (%)
Suzuki (Pd(PPh3)4, Na2CO3, H2O/Dioxane)< 5%Trace> 90%~5%
Negishi (Pd(PPh3)4, THF, 65°C)45%35%10%10%
Negishi (Pd(dppf)Cl2, THF, 65°C)88% < 2% < 5% < 5%
Negishi (Pd(dppf)Cl2, THF, 65°C, Trace O2)60%< 2%< 5%33%
Part 3: Deep-Dive FAQs & Causality

Q1: Why is my Suzuki-Miyaura coupling failing, yielding almost entirely dehalogenated pyrazine? A: Electron-deficient heteroaryl boronic acids, particularly pyrazines, are notoriously unstable. They undergo rapid protodeboronation in the basic aqueous media required for Suzuki couplings [1]. The base-catalyzed hydrolysis of the carbon-boron bond outpaces the transmetalation step to palladium, destroying your nucleophile. To minimize this, we strongly recommend abandoning the Suzuki approach in favor of a Negishi cross-coupling using organozinc reagents under strictly anhydrous conditions.

Q2: I switched to Negishi coupling, but I am seeing a mixture of C6-coupled and C2-coupled regioisomers. How do I control regioselectivity? A: The electrophile, 2,6-dichloro-3-cyanopyridine, possesses two reactive C-Cl bonds. The C2-chloride is electronically highly activated for oxidative addition by the adjacent strongly electron-withdrawing cyano group (which lowers the LUMO). However, the C2 position is sterically hindered. If you use small, electron-rich ligands (like P(tBu)3 or PPh3), the palladium may insert at the electronically favored C2 position. By employing a bulky, bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), steric repulsion overrides electronic bias, forcing the oxidative addition to occur almost exclusively at the less hindered C6 position.

Q3: How can I safely metalate 2,3-dichloropyrazine without causing nucleophilic aromatic substitution (SNAr) or ring opening? A: Traditional alkyllithium reagents (e.g., n-BuLi) will attack the highly electrophilic pyrazine ring via nucleophilic addition. Instead, utilize Knochel's highly hindered, non-nucleophilic zinc base, TMPZnCl·LiCl (2,2,6,6-tetramethylpiperidide zinc chloride lithium chloride complex) [2, 3]. This reagent allows for direct, chemoselective zincation at room temperature, generating a highly stable organozinc species without destroying the pyrazine core.

Q4: What causes the hydrolysis of the carbonitrile group on the pyridine ring, and how do I prevent it? A: The carbonitrile group at C3 is highly activated by the electron-deficient pyridine ring. Exposure to aqueous hydroxide or alkoxide bases (commonly used in Suzuki couplings or basic workups) will rapidly hydrolyze the nitrile to an amide or carboxylic acid, or cause SNAr displacement of the C2 chloride. Maintaining strictly anhydrous Negishi conditions and using mildly acidic or neutral aqueous workups eliminates this side reaction entirely.

Part 4: Validated Experimental Protocol

This protocol outlines a self-validating Negishi cross-coupling designed to suppress side reactions through strict environmental controls and steric ligand direction.

Step 1: Preparation of (3-chloropyrazin-2-yl)zinc(II) chloride

  • Flame-dry a Schlenk flask under argon. Add 2,3-dichloropyrazine (1.0 equiv, 10 mmol) and anhydrous THF to achieve a 0.5 M solution.

  • Add TMPZnCl·LiCl (1.1 equiv, 1.0 M in THF) dropwise at 25 °C.

  • Stir for 30 minutes. Validation Check: An aliquot quenched with iodine should yield >95% 2-chloro-3-iodopyrazine by LC-MS, confirming complete metalation without SNAr degradation.

Step 2: Regioselective Negishi Cross-Coupling 4. In a separate flame-dried flask, dissolve 2,6-dichloro-3-cyanopyridine (0.9 equiv, 9.0 mmol) and the bulky catalyst Pd(dppf)Cl2 (5 mol%) in anhydrous THF (0.2 M). 5. Transfer the organozinc solution from Step 1 to the palladium mixture via cannula. Causality Note: Cannula transfer rigorously excludes oxygen, which is the primary cause of oxidative pyrazine homocoupling. 6. Heat the reaction mixture to 65 °C for 4 hours.

Step 3: Isolation and Workup 7. Cool the reaction to room temperature and quench with saturated aqueous NH4Cl. Causality Note: Maintaining a mildly acidic to neutral pH protects the sensitive carbonitrile group from hydrolysis. 8. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). 9. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 10. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile.

References
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society URL:[Link]

  • Regio- and Chemoselective Multiple Functionalization of Chloropyrazine Derivatives. Application to the Synthesis of Coelenterazine Organic Letters URL:[Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery MDPI - Molecules URL:[Link]

Troubleshooting

Resolving crystallization and precipitation issues for 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile

Welcome to the advanced troubleshooting guide for 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile . As a complex bi-heteroaryl intermediate, this molecule presents unique isolation challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile . As a complex bi-heteroaryl intermediate, this molecule presents unique isolation challenges. Its rigid, planar structure, combined with multiple hydrogen-bond acceptors (nitrile, pyridine, and pyrazine nitrogens) and highly polarizable chlorine atoms, makes it highly susceptible to liquid-liquid phase separation (LLPS), kinetic polymorphism, and solvent entrapment during crystallization.

This guide is designed for process chemists and drug development professionals to diagnose, understand, and resolve these critical isolation bottlenecks.

Physicochemical & Crystallization Profiling

Understanding the thermodynamic boundaries of your solvent system is the first step in preventing precipitation failures. The table below summarizes the solubility and Metastable Zone Width (MSZW) data critical for designing a robust process.

Table 1: Solubility and MSZW Data for 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile

Solvent / Anti-Solvent SystemSolubility @ 65°C (mg/mL)Solubility @ 5°C (mg/mL)MSZW at 65°C (ΔC)LLPS ("Oiling Out") Risk
DMSO / Water (1:1.5)145.28.4Narrow (<10 mg/mL)High (if unseeded)
DMF / Water (1:1.5)160.512.1Moderate (~15 mg/mL)High
THF / Heptane (1:2)85.018.5Wide (>25 mg/mL)Low
NMP / Isopropanol (1:2)110.315.2Moderate (~18 mg/mL)Medium
Core Troubleshooting FAQs

Q1: During anti-solvent addition, my solution turns milky, but no crystals form under the microscope. It eventually settles into a dense syrup. Why does this happen? Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out"[1]. Because the pyrazine-pyridine core is highly planar and possesses a strong dipole moment from the carbonitrile group, solute-solute interactions rapidly outcompete solute-solvent interactions when the anti-solvent is added too quickly. The supersaturation trajectory crosses the binodal curve before it can cross the spinodal curve for heterogeneous nucleation, resulting in a solute-rich liquid phase rather than an ordered crystal lattice[2]. Resolution: You must shift the thermodynamic pathway. Reduce the anti-solvent addition rate by 50% and introduce a crystalline seed bed before the cloud point is reached to force the system to stay within the metastable zone.

Q2: We are observing batch-to-batch variability in dissolution rates and melting points. How do we control this? Causality: This variability is a hallmark of polymorphism[3]. Molecules with multiple competitive hydrogen-bond acceptors (like the nitrogens in your pyrazine and pyridine rings) frequently exhibit packing polymorphism. According to Ostwald’s Rule of Stages, the kinetically favored, least stable polymorph often nucleates first. If the cooling rate is too rapid, this metastable form is frozen out and isolated. Resolution: Implement a prolonged temperature cycling (Ostwald ripening) step immediately after seeding. By fluctuating the temperature by ±5°C around the seeding point for 2–4 hours, you selectively dissolve the smaller, kinetically favored crystals and drive the thermodynamic conversion to the most stable polymorph.

Q3: My isolated crystals are highly agglomerated and trap the des-chloro impurity. How can I improve the purity profile? Causality: Uncontrolled, rapid anti-solvent addition creates localized zones of extreme supersaturation at the dosing point. This triggers burst nucleation and dendritic (branching) crystal growth. Dendritic crystals have high surface areas and physically entrain the mother liquor—and structurally similar impurities—within their agglomerated matrices[4]. Resolution: Switch from a dropwise addition to a subsurface anti-solvent feed coupled with high-shear mixing. This ensures rapid macro-mixing and promotes diffusion-controlled crystal growth (yielding block-like, high-purity crystals) rather than surface-integration-limited dendritic growth.

Thermodynamic Pathway Visualization

To successfully crystallize this compound, the process must be steered away from the kinetic LLPS pathway and forced down the thermodynamic nucleation pathway.

G cluster_0 Kinetic Pathway (Oiling Out) cluster_1 Thermodynamic Pathway (Crystallization) Start Supersaturated Solution FastCool Rapid Cooling / High Anti-Solvent Start->FastCool SlowCool Controlled Cooling + Seeding Start->SlowCool LLPS Liquid-Liquid Phase Separation (Oil) FastCool->LLPS Crosses Binodal Agglom Impure Agglomerates LLPS->Agglom Uncontrolled Solidification Nucleation Heterogeneous Nucleation SlowCool->Nucleation Stays in Metastable Zone PureCryst High-Purity Crystals Nucleation->PureCryst Controlled Growth

Thermodynamic vs. Kinetic pathways in crystallization to avoid oiling out.

Experimental Protocol: Self-Validating Seeded Anti-Solvent Crystallization

To guarantee reproducible isolation of phase-pure 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile, utilize the following self-validating methodology. This protocol uses continuous feedback loops to ensure the system remains in the correct thermodynamic state.

Step 1: Primary Dissolution Suspend the crude intermediate in DMSO (5.0 relative volumes). Heat the reactor to 65°C under moderate agitation (250 RPM) until complete dissolution is achieved.

Step 2: Polish Filtration Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-heated (65°C) crystallization vessel. Causality: Removing foreign particulates prevents uncontrolled, heterogeneous primary nucleation, which can prematurely crash the product out as an oil.

Step 3: Anti-Solvent Titration Initiate a subsurface feed of Water (anti-solvent) at a rate of 0.1 vol/min until 1.2 volumes have been added. Self-Validation Check: The solution must remain visually clear. If turbidity appears, you have crossed the binodal curve into the LLPS zone. Corrective Action: Heat the reactor to 70°C to re-dissolve the oil, then cool back to 65°C and proceed to Step 4 immediately.

Step 4: Seeding & Ripening Charge 1.0 wt% of micronized, polymorphically pure seeds of the target compound. Self-Validation Check: Observe the seed bed for 30 minutes.

  • If the seeds dissolve completely: The system is undersaturated. Add 0.2 volumes of water and re-seed.

  • If the seed bed persists and begins to bulk: Supersaturation is confirmed. Hold at 65°C for 2 hours to allow the seeds to heal and grow, preventing secondary nucleation.

Step 5: Controlled Desupersaturation Resume the water addition (remaining 3.8 volumes) at a strictly controlled, linear rate of 0.05 vol/min. Maintain high-shear mixing to ensure rapid dispersion of the anti-solvent.

Step 6: Cooling & Isolation Cool the resulting slurry to 5°C at a rate of 0.1°C/min. Filter via a Nutsche filter, wash the cake with cold DMSO/Water (1:4), and dry under vacuum at 45°C until constant weight is achieved.

Workflow N1 1. Dissolution T = 65°C N2 2. Polish Filtration 0.45 µm N1->N2 N3 3. Anti-Solvent To Cloud Point N2->N3 N4 4. Seeding 1 wt% Seeds N3->N4 N5 5. Desupersaturation Cool to 5°C N4->N5 N6 6. Isolation Filter & Wash N5->N6

Step-by-step self-validating anti-solvent crystallization workflow.

References
  • Zhao, X., et al. "Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization." Organic Process Research & Development. URL:[Link]

  • Codan, L., et al. "Design of Crystallization Processes for the Resolution of Conglomerate-Forming Chiral Compounds Exhibiting Oiling Out." Organic Process Research & Development. URL:[Link]

  • Aprile, G., et al. "Continuous Spherical Crystallization of Escitalopram Oxalate without Additives." Organic Process Research & Development. URL:[Link]

  • Brittain, H. G. "Polymorphism in Pharmaceutical Solids." National Library of Medicine. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of published synthesis methods for 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile

As a Senior Application Scientist, evaluating the synthesis of complex heteroaryl building blocks requires looking beyond idealized yields to understand the mechanistic causality, scalability, and operational robustness...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the synthesis of complex heteroaryl building blocks requires looking beyond idealized yields to understand the mechanistic causality, scalability, and operational robustness of the published routes.

The compound 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile is a highly specialized bidentate heterocyclic scaffold. It serves as a critical intermediate in the development of modern targeted therapeutics, most notably in the synthesis of PKMYT1 inhibitors (such as the clinical candidate RP-6306) used to treat CCNE1-amplified cancers[1][2]. Constructing this sterically hindered, electron-deficient bipyridine-like core presents significant chemoselectivity and regioselectivity challenges.

This guide provides an objective, data-driven comparison of the two primary synthetic strategies used to access this scaffold: Late-Stage Cross-Coupling versus De Novo Pyridine Assembly .

Mechanistic Evaluation of Synthetic Routes

To synthesize 2-chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile, chemists must navigate the reactivity of two highly electron-deficient rings. The presence of the carbonitrile group and multiple chlorine atoms dictates the strategic approach.

Route A: Regioselective Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura)

This route relies on the differential reactivity of the two carbon-chlorine bonds in 2,6-dichloropyridine-3-carbonitrile[3].

  • The Causality of Regioselectivity: The strongly electron-withdrawing cyano group at the C3 position exerts a powerful inductive and resonance effect, deactivating the adjacent C2-Cl bond toward oxidative addition by palladium. Consequently, the C6-Cl bond is significantly more reactive[4].

  • The Challenge: The (3-chloropyrazin-2-yl)boronic acid (or pinacol ester) is prone to rapid protodeboronation due to the electron-deficient nature of the pyrazine ring. Therefore, rapid coupling using a highly active catalyst like Pd(dppf)Cl₂ is required to outcompete degradation[5].

Route B: De Novo Pyridine Assembly (Guareschi-Thorpe Variant)

Instead of coupling two intact rings, this classical approach builds the pyridine ring onto an existing pyrazine precursor[6][7].

  • The Causality of Assembly: 1-(3-Chloropyrazin-2-yl)ethan-1-one is converted to an enaminone, which undergoes a Guareschi-Thorpe-style condensation with cyanoacetamide[8]. This forms a 2-pyridone intermediate. The regiochemistry is hardwired into the condensation mechanism, completely circumventing the selectivity issues of Route A.

  • The Challenge: The resulting 2-pyridone must be converted to the 2-chloropyridine using harsh chlorinating agents (POCl₃/PCl₅). The electron-deficient pyrazine ring can be sensitive to these highly acidic, dehydrating conditions, leading to tarring and reduced yields if the temperature is not strictly controlled.

Reproducibility & Performance Comparison

The following table summarizes the objective performance metrics of both routes based on aggregated pilot-scale data and published methodologies.

Performance MetricRoute A: Suzuki-Miyaura Cross-CouplingRoute B: De Novo Assembly + Chlorination
Overall Yield (2 steps) 45% – 55%60% – 70%
Regioselectivity ~85:15 (C6 vs C2 coupling)>99:1 (Hardwired by condensation)
Scalability Moderate (Limited by boronic ester stability)High (Standard reactor conditions)
Impurity Profile Protodeboronation products, Pd-residuesPhosphoryl byproducts, tar/polymers
E-Factor (Waste) High (Due to Pd catalyst and ligands)Moderate (Aqueous quenches required)
Cost Driver Palladium catalyst, Pyrazine boronic esterPOCl₃ waste management

Self-Validating Experimental Protocols

To ensure reproducibility, a protocol must be a self-validating system where the chemist can visually or analytically confirm success at critical junctures.

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Couple 2,6-dichloropyridine-3-carbonitrile with (3-chloropyrazin-2-yl)boronic acid pinacol ester.

  • Preparation: In a rigorously degassed Schlenk flask, combine 2,6-dichloropyridine-3-carbonitrile (1.0 eq) and (3-chloropyrazin-2-yl)boronic acid pinacol ester (1.1 eq).

    • Expert Insight: Do not exceed 1.1 equivalents of the boronic ester. Excess reagent forces secondary coupling at the deactivated C2 position, ruining the impurity profile.

  • Catalyst Activation: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) and anhydrous K₃PO₄ (2.0 eq). Suspend in a 4:1 mixture of 1,4-Dioxane/H₂O.

    • Expert Insight: K₃PO₄ is chosen over Na₂CO₃ because its higher basicity accelerates the transmetalation step, which is the rate-limiting step for electron-deficient boronic esters, thereby outcompeting protodeboronation.

  • Reaction: Heat to 80°C for 4 hours. The mixture will transition from a red suspension to a dark brown solution.

  • Validation: Monitor via LC-MS. The desired product mass [M+H]⁺ should appear with a distinct isotopic pattern for two chlorine atoms. If a three-chlorine pattern persists, the reaction has stalled.

  • Workup: Filter through a pad of Celite to remove Pd black. Extract with EtOAc, wash with brine, and purify via silica gel chromatography (Hexanes/EtOAc) to separate the minor C2-coupled isomer.

Protocol B: De Novo Assembly and Chlorination

Objective: Condense an enaminone with cyanoacetamide, followed by POCl₃ chlorination.

  • Condensation: Dissolve (E)-1-(3-chloropyrazin-2-yl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) and cyanoacetamide (1.1 eq) in DMF. Add DBU (1.2 eq) dropwise at room temperature. Heat to 80°C for 6 hours.

    • Expert Insight: DBU acts as a non-nucleophilic base to drive the initial Michael addition without attacking the sensitive 3-chloro group on the pyrazine ring.

  • Isolation of Pyridone: Cool to room temperature and pour into 1M HCl. The 6-(3-chloropyrazin-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile will precipitate as a yellow solid. Filter and dry thoroughly. Moisture must be <0.1% for the next step.

  • Chlorination: Suspend the dry pyridone in neat POCl₃ (10 volumes). Add PCl₅ (1.1 eq) in portions. Heat to 105°C (reflux) for 12 hours.

    • Expert Insight: The addition of PCl₅ is critical. POCl₃ alone is often insufficiently electrophilic to chlorinate highly electron-deficient pyridones. PCl₅ generates the highly reactive [PCl₄]⁺ species.

  • Quench & Validation: Cool to 0°C and carefully pour the mixture over crushed ice. Extract with CH₂Cl₂. The crude NMR should show the disappearance of the broad pyridone N-H peak (~12 ppm) and a downfield shift of the pyridine aromatic protons.

Visualizations of Synthetic and Biological Context

To fully grasp the utility and synthesis of this compound, we must visualize both the decision-making process in the laboratory and the molecule's ultimate biological purpose.

Synthetic Strategy Decision Tree

The following diagram outlines the strategic divergence between the two synthetic routes, highlighting the key chemical transformations.

SyntheticStrategy Target Target Scaffold: 2-Chloro-6-(3-chloropyrazin-2-yl) pyridine-3-carbonitrile RouteA Route A: Cross-Coupling (Suzuki-Miyaura) Target->RouteA RouteB Route B: De Novo Assembly (Guareschi-Thorpe) Target->RouteB CondA Pd(dppf)Cl2, K3PO4 Regioselective at C6 RouteA->CondA CondB2 POCl3, PCl5, 105°C Chlorination RouteB->CondB2 SubA1 2,6-Dichloropyridine- 3-carbonitrile SubA2 (3-Chloropyrazin-2-yl) boronic ester SubB1 Pyrazine Enaminone + Cyanoacetamide SubB2 Intermediate: 2-Pyridone CondB1 DBU, DMF, 80°C SubB2->CondB1 CondA->SubA1 CondA->SubA2 CondB1->SubB1 CondB2->SubB2

Caption: Synthetic decision tree comparing Route A (Cross-Coupling) and Route B (De Novo Assembly).

Biological Application: PKMYT1 Inhibition Pathway

Compounds utilizing this specific bipyridine-like core are frequently designed to target PKMYT1. Understanding this pathway explains the necessity for the precise spatial arrangement of the nitrogen and chlorine atoms, which form critical hydrogen and halogen bonds in the kinase hinge region[9].

BiologicalPathway Inhibitor Synthesized Scaffold (e.g., RP-6306 analogue) PKMYT1 PKMYT1 Kinase (Inhibited) Inhibitor->PKMYT1 Binds Hinge Region CDK1 CDK1 / Cyclin B (Hyperactivated) PKMYT1->CDK1 Fails to phosphorylate Thr14 Mitosis Unscheduled Mitosis & DNA Damage CDK1->Mitosis Premature Entry CCNE1 CCNE1 Amplified Cancer Cell CCNE1->CDK1 Drives S-Phase Apoptosis Synthetic Lethality (Apoptosis) Mitosis->Apoptosis Catastrophic Failure

Caption: Mechanism of synthetic lethality in CCNE1-amplified cancers via PKMYT1 inhibition.

Conclusion

For the synthesis of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile, Route B (De Novo Assembly) is generally more reproducible for large-scale pharmaceutical development. While it requires handling hazardous chlorinating agents (POCl₃), it completely bypasses the regioselectivity and protodeboronation pitfalls that plague the transition-metal cross-coupling approach (Route A). However, for rapid analog generation in discovery chemistry, Route A remains viable provided that highly active palladium catalysts (like Pd(dppf)Cl₂) and strict stoichiometric controls are employed.

References

  • Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306. Journal of Medicinal Chemistry. Available at:[Link]

  • Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer. Biomedicines. Available at:[Link]

  • Inhibitors of glycogen synthase kinase 3. US Patent 7425557B2.
  • First synthesis of 4-aminopyrido[2',3':4,5]furo[3,2-d]pyrimidines. Tetrahedron. Available at:[Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Available at:[Link]

Sources

Comparative

Structure-activity relationship (SAR) comparison of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile derivatives

Targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a highly effective strategy in oncology, particularly for exploiting synthetic lethality in tumors with high replication stress. Within med...

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Author: BenchChem Technical Support Team. Date: March 2026

Targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a highly effective strategy in oncology, particularly for exploiting synthetic lethality in tumors with high replication stress. Within medicinal chemistry, the discovery of novel ATP-competitive kinase inhibitors relies heavily on privileged, multi-functional scaffolds.

This guide provides an in-depth Structure-Activity Relationship (SAR) comparison of derivatives synthesized from 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile (CAS 1148027-24-0) . By analyzing the regioselective functionalization of this di-halogenated biaryl system, we will demonstrate how to systematically optimize this building block into potent, selective kinase inhibitors.

Structural Rationale & Pharmacophore Model

The 2-chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile scaffold is a masterclass in electronic topology. It offers two orthogonal halogen handles that can be functionalized sequentially without the need for protecting groups. The causality behind its success in kinase inhibitor design lies in its specific interactions with the ATP-binding pocket:

  • The Pyridine-3-Carbonitrile Core (Hinge Binder): The pyridine nitrogen and the adjacent cyano group act as a bidentate hydrogen-bond acceptor system. In PIKK family kinases like ATR and ATM, this motif anchors the molecule to the hinge region (e.g., interacting with Val2380 and Glu2378) . Furthermore, the cyano group strongly withdraws electron density, activating the adjacent C2-position.

  • The C2-Chloro Position (Solvent Channel): Due to the ortho-cyano activation, the C2-chloro group is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This position is typically substituted with solubilizing aliphatic amines (e.g., morpholine, piperazine) that project outward into the solvent-exposed channel, improving pharmacokinetic properties without disrupting hinge binding .

  • The C3'-Chloro Position (Affinity Pocket): The pyrazine ring penetrates deeper into the kinase active site. The C3'-chloro group is less reactive to SNAr but is perfectly primed for palladium-catalyzed Suzuki-Miyaura cross-coupling. Introducing aromatic or heteroaromatic rings here allows the molecule to engage in π−π stacking with residues like Trp2379, driving target selectivity .

SAR_Workflow Scaffold 2-Chloro-6-(3-chloropyrazin-2-yl) pyridine-3-carbonitrile (Core Scaffold) SNAr Regioselective SNAr (C2-Pyridine) Add Solubilizing Group Scaffold->SNAr Suzuki Suzuki-Miyaura Coupling (C3'-Pyrazine) Add Affinity Group SNAr->Suzuki Lead Optimized Lead Compound (ATR Inhibitor) Suzuki->Lead

Fig 1. Two-step regioselective functionalization workflow for the di-halogenated scaffold.

SAR Comparison: Derivative Optimization

To illustrate the optimization trajectory, we compare four distinct derivatives synthesized from the core scaffold. The goal is to maximize biochemical potency against ATR while ensuring cellular target engagement (measured by the inhibition of Chk1 phosphorylation) and maintaining metabolic stability.

CompoundC2-Pyridine Substitution ( R1​ )C3'-Pyrazine Substitution ( R2​ )ATR IC 50​ (nM)Cellular pChk1 IC 50​ (nM)Microsomal Clearance (µL/min/mg)
Scaffold -Cl-Cl>10,000>10,000N/A
Deriv 1 MorpholinePhenyl4501,20045.2
Deriv 2 4-Methylpiperazine4-Fluorophenyl12048032.1
Deriv 3 3-Methylmorpholine1H-Pyrazol-4-yl156518.5
Deriv 4 3-Methylmorpholine5-Fluoro-1H-indazol-4-yl4 18 12.4

SAR Insights:

  • R1​ Optimization: Transitioning from an unsubstituted morpholine (Deriv 1) to a sterically constrained 3-methylmorpholine (Deriv 3 & 4) forces the morpholine ring out of the biaryl plane. This specific conformation reduces the entropic penalty upon binding and significantly improves microsomal stability by shielding the morpholine oxygen from CYP-mediated oxidation.

  • R2​ Optimization: Replacing a simple phenyl ring (Deriv 1) with hydrogen-bond donating heterocycles like 1H-pyrazol-4-yl (Deriv 3) or 5-fluoro-1H-indazol-4-yl (Deriv 4) yields a massive leap in potency. These nitrogen-rich rings form critical auxiliary hydrogen bonds deep within the ATR affinity pocket, a hallmark of best-in-class PIKK inhibitors .

Biological Context: Disrupting the DNA Damage Response

ATR is the primary responder to single-stranded DNA (ssDNA) breaks and replication stress. By inhibiting ATR, these derivatives prevent the downstream activation of Chk1, forcing cancer cells with high genotoxic stress to bypass cell cycle arrest and undergo mitotic catastrophe.

ATR_Pathway DNA_Damage Genotoxic Stress ATR ATR Kinase DNA_Damage->ATR Chk1 Chk1 Activation ATR->Chk1 Inhibitor Scaffold Derivatives (Inhibitor) Inhibitor->ATR Blocks Repair Cell Cycle Arrest & Repair Chk1->Repair Death Mitotic Catastrophe / Apoptosis Repair->Death Inhibition bypasses repair

Fig 2. ATR kinase inhibition disrupts the DNA damage response, forcing mitotic catastrophe.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes analytical checkpoints to confirm causality and prevent the propagation of errors.

Protocol A: Regioselective SNAr at C2-Pyridine

Rationale: The strong electron-withdrawing nature of the C3-cyano group makes the C2-chloro position highly electrophilic, allowing for selective amine substitution without affecting the pyrazine ring.

  • Reaction Setup: Dissolve 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP). Note: NMP is chosen over DMF to prevent solvent degradation at elevated temperatures and maintain the solubility of the polar carbonitrile.

  • Amine Addition: Add the desired amine (e.g., 3-methylmorpholine, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Heating: Stir the reaction mixture at 80°C for 4 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint (LC-MS): Before workup, analyze a 10 µL aliquot via LC-MS. The reaction is complete only when the starting scaffold mass ( [M+H]+ 251.0) is entirely depleted, and a single peak corresponding to the mono-substituted intermediate is observed (>95% purity at 254 nm).

  • Isolation: Crash the product out by adding ice-cold water dropwise. Filter, wash with water, and dry under vacuum to yield the intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at C3'-Pyrazine

Rationale: With the C2 position functionalized, the remaining C3'-chloro on the pyrazine is subjected to Pd-catalyzed cross-coupling to introduce the affinity group.

  • Reaction Setup: In a microwave vial, combine the intermediate from Protocol A (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and Na2​CO3​ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Note: The large bite angle of the dppf ligand facilitates the challenging oxidative addition into the electron-deficient pyrazine C-Cl bond while suppressing unwanted protodehalogenation.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/Water (4:1 v/v). Seal the vial.

  • Microwave Irradiation: Heat at 110°C for 30 minutes.

  • Self-Validation Checkpoint (TLC/HRMS): Confirm the disappearance of the intermediate via TLC (EtOAc/Hexane). Use High-Resolution Mass Spectrometry (HRMS) to verify the exact mass of the final di-substituted derivative.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC.

Protocol C: Biochemical ATR Kinase Assay (AlphaScreen)
  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Incubation: In a 384-well plate, mix recombinant ATR/ATRIP complex (0.5 nM), biotinylated p53 peptide substrate (50 nM), and the synthesized derivative (serial dilutions from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP (10 µM final concentration) to initiate the kinase reaction. Incubate for 2 hours.

  • Detection: Add AlphaScreen Streptavidin Donor beads and Anti-phospho-p53 Acceptor beads. Incubate in the dark for 1 hour.

  • Readout: Read the plate on an EnVision multimode plate reader. Calculate the IC 50​ using a 4-parameter logistic curve fit.

References

  • Title: Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Discovery of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Protein Kinase as Potential Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation

Benchmarking the Safety Profile of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile Against Known Toxicophores

Executive Summary The development of novel therapeutic scaffolds often necessitates the incorporation of complex heteroaromatic systems. However, the compound 2-chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile pres...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutic scaffolds often necessitates the incorporation of complex heteroaromatic systems. However, the compound 2-chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile presents a unique toxicological challenge. It is a bis-heteroaryl system containing two distinct halogenated rings and a strongly electron-withdrawing carbonitrile group. In drug design, halogenated aromatics are heavily scrutinized as structural alerts because they frequently act as precursors to reactive metabolites or direct electrophiles, driving idiosyncratic drug toxicity (IDT)[1].

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of this specific scaffold against established toxicophores. This document details the mechanistic causality of its reactivity and outlines the self-validating experimental protocols required to benchmark its safety profile accurately.

Structural Alert Analysis & Toxicophore Mapping

The intrinsic toxicity of a molecule is dictated by its electronic distribution and susceptibility to biological nucleophiles. The scaffold contains three synergistic structural alerts that compound its risk profile:

  • The 2-Chloro-3-cyanopyridine Motif: Pyridines with halogen substitutions at the 2-position are known to undergo nucleophilic aromatic substitution (SNAr). The addition of a cyano group at the 3-position exerts powerful inductive (-I) and resonance (-M) electron-withdrawing effects. This dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), stabilizing the anionic Meisenheimer complex transition state and rendering the adjacent C2-chloro bond highly reactive toward cellular thiols[2].

  • The 3-Chloropyrazine Motif: Pyrazines are inherently electron-deficient. A halogen at the 3-position serves as a secondary electrophilic center, creating a "bis-electrophile" capable of cross-linking proteins or causing severe, rapid glutathione (GSH) depletion.

  • Causality of Hepatotoxicity: Compounds like 2-chloropyridine induce hemorrhagic necrosis of the liver. This toxicity is directly correlated with the depletion of hepatic GSH pools, which subsequently exposes the cell to unchecked oxidative stress and macromolecular alkylation[3].

Benchmarking Against Known Toxicophores

To objectively evaluate the safety profile of 2-chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile, its structural reactivity must be benchmarked against reference toxicophores. The table below summarizes the comparative electrophilicity and associated risks.

Compound ClassRepresentative StructurePrimary Toxicity MechanismRelative SNAr ReactivityHepatotoxicity Risk
Bis-heteroaryl carbonitrile 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrileDirect Bis-Alkylation & GSH DepletionVery High High
Nitroaromatic halide 1-Chloro-2,4-dinitrobenzene (DNCB)Direct SNAr (Model Electrophile)Very High High
Halogenated pyridine 2-ChloropyridineDirect SNAr & N-OxidationModerate Moderate-High
Halogenated benzene BromobenzeneCYP450-Mediated EpoxidationLow (Requires Activation)High

Mechanistic Visualization

The following diagram illustrates the causality between the compound's structural alerts and the downstream cellular toxicity driven by SNAr-mediated GSH depletion.

G A 2-Chloro-6-(3-chloropyrazin- 2-yl)pyridine-3-carbonitrile (Bis-Electrophile) C SNAr Reaction (Meisenheimer Complex) A->C Nucleophilic Attack B Cellular Glutathione (GSH) (Biological Nucleophile) B->C Thiol (-SH) Group D GSH Conjugate (Adduct Formation) C->D Chloride Elimination E GSH Depletion & Oxidative Stress D->E Loss of Antioxidant Capacity F Hepatotoxicity / Idiosyncratic Toxicity E->F Cellular Damage

Figure 1: SNAr-mediated GSH depletion pathway of the bis-electrophilic carbonitrile scaffold.

Self-Validating Experimental Methodologies

To empirically validate the safety profile and reactivity of this scaffold, we employ self-validating LC-MS/MS workflows. The core principle of these protocols is the absolute elimination of analytical false positives through isotopic labeling.

Protocol 1: Intrinsic Electrophilicity Assessment via Stable-Isotope GSH Trapping

Causality & Design: Direct electrophiles do not require enzymatic activation to cause toxicity. This assay measures the intrinsic SNAr reactivity of the compound against a physiological nucleophile. To ensure trustworthiness, a 1:1 ratio of unlabeled GSH and stable-isotope labeled GSH is used. This creates a self-validating system: true adducts will always appear as a distinct isotopic doublet separated by 3 Da, distinguishing them from endogenous matrix interference[4].

Step-by-Step Methodology:

  • Incubation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add the test compound (final concentration 10 µM) to a 5 mM GSH trapping solution consisting of a 1:1 molar ratio of GSH and[13C2, 15N]-GSH[4].

  • Reaction Kinetics: Incubate the mixture at 37°C in a shaking water bath. Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, and 120 minutes).

  • Quenching: Terminate the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate any trace proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an Ultra-High-Pressure Liquid Chromatography (UHPLC) system coupled to a Triple Quadrupole Mass Spectrometer.

  • Data Interrogation: Utilize positive ion neutral loss (NL) scanning of 129 Da (corresponding to the loss of the pyroglutamic acid moiety of GSH)[4]. Confirm adduct identity by locating the signature 3 Da doublet.

Protocol 2: CYP450-Mediated Reactive Metabolite Trapping

Causality & Design: While the parent compound is intrinsically electrophilic, hepatic Cytochrome P450 (CYP) enzymes may further bioactivate the pyrazine or pyridine rings via N-oxidation or epoxidation, exacerbating toxicity[3].

Step-by-Step Methodology:

  • Microsomal Preparation: Combine Human Liver Microsomes (HLM, 1 mg/mL final protein concentration), the 1:1 GSH/[13C2, 15N]-GSH mixture (5 mM), and the test compound (10 µM) in 100 mM phosphate buffer (pH 7.4).

  • Activation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench with ice-cold acetonitrile and centrifuge as described in Protocol 1.

  • Comparative Analysis: Compare the LC-MS/MS adduct profiles of Protocol 1 (intrinsic) vs. Protocol 2 (metabolically activated) to determine the primary driver of the compound's toxicity profile.

References

  • Huang, K., et al. (2015). "Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry." Analytical Chemistry. Available at:[Link]

  • Stepan, A. F., et al. (2011). "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Research in Toxicology. Available at:[Link]

  • Dalvie, D., et al. (2011). "Intrinsic Electrophilicity of a 4-Substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine Derivative: Structural Characterization of Glutathione Conjugates in Vitro." Chemical Research in Toxicology. Available at:[Link]

  • National Toxicology Program (NTP). "NTP Technical Report on the Toxicity Studies of o-Chloropyridine." National Institutes of Health. Available at:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile
Reactant of Route 2
2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile
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